1,4-Dimethylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-3-5-8(2,9)6-4-7/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUOIYHVUKJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277935 | |
| Record name | 1,4-dimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5402-28-8 | |
| Record name | 1,4-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylcyclohexanol is a substituted cycloalkanol that serves as a valuable building block in organic synthesis. Its rigid cyclohexane (B81311) framework and the presence of a tertiary alcohol functional group make it an interesting scaffold for the development of new chemical entities. The stereochemistry of the methyl groups and the hydroxyl group significantly influences the physical and chemical properties of its isomers. This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its structure, stereoisomerism, physicochemical properties, synthesis, and spectroscopic characterization.
Structure and Stereochemistry
This compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a methyl group on the same carbon atom (C1) and another methyl group at the C4 position. This substitution pattern gives rise to two diastereomers: cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol. The spatial arrangement of the substituents in the chair conformation of the cyclohexane ring is crucial for their relative stability and reactivity.
In cis-1,4-dimethylcyclohexanol, the methyl group at C4 and the hydroxyl group at C1 are on the same side of the ring. In the most stable chair conformation, the C4-methyl group will preferentially occupy the equatorial position to minimize steric strain. Consequently, the C1-hydroxyl group will be in an axial position, and the C1-methyl group will be in an equatorial position.
In trans-1,4-dimethylcyclohexanol, the methyl group at C4 and the hydroxyl group at C1 are on opposite sides of the ring. In its most stable chair conformation, both the C4-methyl group and the C1-hydroxyl group can occupy equatorial positions, leading to a more stable arrangement compared to the cis isomer. The C1-methyl group will be in the axial position.
Caption: Chair conformations of cis- and trans-1,4-dimethylcyclohexanol.
Physical Properties
The physical properties of this compound are influenced by its molecular weight and the stereochemistry of its isomers. The following table summarizes key physical properties.
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~170-172 °C |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Chemical Properties and Reactivity
As a tertiary alcohol, this compound exhibits characteristic reactivity. The hydroxyl group can participate in various reactions, although steric hindrance from the adjacent methyl group can influence reaction rates.
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate) because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[1][2][3] Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.[1]
Esterification: this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. The reaction with acid chlorides is typically faster and more efficient, especially for sterically hindered tertiary alcohols.[4][5][6][7]
References
An In-depth Structural Analysis of cis-1,4-Dimethylcyclohexanol: A Technical Guide
Conformational Analysis
The structural analysis of cis-1,4-Dimethylcyclohexanol is fundamentally rooted in the conformational dynamics of its cyclohexane (B81311) ring. The cis isomer exists as a dynamic equilibrium between two chair conformations. In this configuration, one methyl group and the hydroxyl group occupy positions on the same face of the ring. This necessitates that in any given chair conformation, one of these substituents will be in an axial position while the other is in an equatorial position.
The two chair conformers of cis-1,4-dimethylcyclohexane are of equal energy.[1] For cis-1,4-Dimethylcyclohexanol, the two chair conformations involve the interchange of the axial and equatorial positions of the methyl and hydroxyl groups. Due to the presence of a plane of symmetry passing through the C1 and C4 atoms, the molecule is achiral and optically inactive.[2]
The chair conformations are in rapid equilibrium at room temperature, a process known as ring flipping. This equilibrium is a critical factor in understanding the molecule's reactivity and its representation in spectroscopic analyses.
Figure 1: Conformational equilibrium of cis-1,4-Dimethylcyclohexanol.
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for cis-1,4-Dimethylcyclohexanol. The data for the closely related cis-1,4-dimethylcyclohexane is provided for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the rapid ring inversion at room temperature, the ¹H and ¹³C NMR spectra will show time-averaged signals for the axial and equatorial protons and carbons.
Table 1: Expected ¹H NMR Spectral Data for cis-1,4-Dimethylcyclohexanol
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -OH | 1.0 - 4.0 | Singlet (broad) | - |
| H-1 (CH-OH) | 3.5 - 4.0 | Multiplet | - |
| Ring Protons | 1.0 - 2.0 | Multiplet | - |
| -CH₃ | 0.8 - 1.2 | Doublet | ~6-7 |
Table 2: ¹³C NMR Spectral Data for cis-1,4-dimethylcyclohexane (for comparison)
| Carbon Assignment | Chemical Shift (ppm) in CDCl₃ |
| C1/C4 | 30.81 |
| C2/C3/C5/C6 | 30.16 |
| -CH₃ | 20.28 |
Source: ChemicalBook, cis-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum
For cis-1,4-Dimethylcyclohexanol, the C1 carbon bearing the hydroxyl group would be expected to have a chemical shift in the range of 65-75 ppm. The chemical shifts of the other ring carbons would be influenced by the hydroxyl group's presence.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and C-H bonds.
Table 3: Expected IR Absorption Bands for cis-1,4-Dimethylcyclohexanol
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-O | Stretching | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, cis-1,4-Dimethylcyclohexanol is expected to undergo fragmentation upon ionization.
Table 4: Expected Key Fragments in the Mass Spectrum of cis-1,4-Dimethylcyclohexanol
| m/z | Possible Fragment Identity |
| 128 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 110 | [M - H₂O]⁺ |
| 95 | [M - H₂O - CH₃]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of cis-1,4-Dimethylcyclohexanol
A plausible synthetic route to cis-1,4-Dimethylcyclohexanol involves the reduction of 1,4-dimethylcyclohexanone. The stereochemical outcome of this reduction is dependent on the choice of reducing agent. To favor the formation of the cis isomer, a sterically hindered reducing agent that preferentially attacks from the less hindered face of the ketone is typically employed.
Protocol:
-
Dissolution: Dissolve 1,4-dimethylcyclohexanone in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of a sterically bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), to the stirred ketone solution.
-
Reaction: Allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and then hydrogen peroxide.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cis-1,4-Dimethylcyclohexanol.
Figure 2: Synthetic workflow for cis-1,4-Dimethylcyclohexanol.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra would be recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Logical Workflow of Structural Analysis
The comprehensive structural elucidation of cis-1,4-Dimethylcyclohexanol follows a logical progression of analytical techniques.
Figure 3: Logical workflow for the structural analysis.
This guide provides a foundational understanding of the structural characteristics of cis-1,4-Dimethylcyclohexanol. Further research and the acquisition of specific experimental data for this compound would be invaluable for a more definitive and detailed analysis.
References
Conformational Isomers of trans-1,4-Dimethylcyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational isomers of trans-1,4-Dimethylcyclohexanol. The document delves into the structural characteristics, relative stabilities, and the energetic landscape of the conformers, supported by quantitative data and detailed experimental methodologies. Visual representations of the conformational equilibrium and a general experimental workflow for their characterization are also presented to facilitate a deeper understanding of the stereochemical principles governing this substituted cyclohexane (B81311) derivative. This information is critical for applications in stereoselective synthesis and drug design, where specific conformations can dictate biological activity.
Introduction
Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceuticals. The chair conformation of the cyclohexane ring is the most stable arrangement, and the spatial orientation of substituents in either axial or equatorial positions can significantly influence the molecule's physical, chemical, and biological properties. In the case of trans-1,4-Dimethylcyclohexanol, the interplay between the methyl and hydroxyl substituents dictates the equilibrium between two distinct chair conformations. Understanding this equilibrium is paramount for predicting molecular behavior and designing molecules with specific three-dimensional structures.
Conformational Analysis of trans-1,4-Dimethylcyclohexanol
The trans-1,4-substitution pattern in dimethylcyclohexanol leads to two possible chair conformations that can interconvert through a process known as ring flipping. In one conformer, both the methyl and hydroxyl groups occupy equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).
The relative stability of these two conformers is primarily determined by steric strain, particularly 1,3-diaxial interactions. An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring (at the C-3 and C-5 positions relative to the substituent). The energetic cost of these interactions is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations for a given substituent.[1][2]
The diequatorial conformer of trans-1,4-Dimethylcyclohexanol is significantly more stable than the diaxial conformer because it minimizes these unfavorable 1,3-diaxial interactions.[3] In the diaxial conformation, both the methyl and hydroxyl groups would experience significant steric strain.
Quantitative Data
The energy difference between the two chair conformations of trans-1,4-Dimethylcyclohexanol can be estimated by summing the A-values of the individual substituents. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol.[4][5] The A-value for a hydroxyl group is more variable and dependent on the solvent, ranging from approximately 0.6 kcal/mol in non-polar solvents to 0.9 kcal/mol or higher in hydrogen-bonding solvents.[4][5]
| Substituent | A-value (kcal/mol) | Notes |
| Methyl (-CH3) | ~1.8 | Relatively consistent across different conditions.[5] |
| Hydroxyl (-OH) | 0.6 - 0.9+ | Highly dependent on the solvent due to hydrogen bonding.[4][5] |
The total destabilization of the diaxial conformer is the sum of the A-values of the two axial substituents. Therefore, the energy difference (ΔG°) between the diaxial and diequatorial conformers can be estimated to be in the range of 2.4 to 2.7 kcal/mol, strongly favoring the diequatorial conformation.
Experimental Protocols
Synthesis of trans-1,4-Dimethylcyclohexanol
A common method for the preparation of dimethylcyclohexanols is the catalytic hydrogenation of the corresponding xylenols (dimethylphenols).[6]
Protocol:
-
The starting xylenol is dissolved in a suitable solvent, such as acetic acid.
-
A platinum oxide (PtO₂) catalyst is added to the solution.
-
The mixture is subjected to hydrogenation at elevated pressure (e.g., 5 atm) until the reaction is complete.
-
The catalyst is removed by filtration.
-
The solvent is removed, and the resulting mixture of isomeric dimethylcyclohexanols can be separated and purified by techniques such as preparative gas-liquid chromatography (GLC).[6]
Determination of Conformational Equilibrium by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives. The key parameters are the chemical shifts and the coupling constants (J-values) of the ring protons.
Protocol:
-
Sample Preparation: A solution of purified trans-1,4-Dimethylcyclohexanol is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is of particular interest.
-
In the diequatorial conformer, this proton is axial. The coupling constants between this axial proton and the adjacent axial protons (J_ax-ax) are typically large (8-13 Hz). The couplings to the adjacent equatorial protons (J_ax-eq) are small (2-4 Hz).[7][8]
-
In the less stable diaxial conformer, the carbinol proton is equatorial. The coupling constants to the adjacent axial (J_eq-ax) and equatorial (J_eq-eq) protons are both small (2-5 Hz).
-
By measuring the observed coupling constants of the carbinol proton, the relative populations of the two conformers can be determined using the following equation (fast exchange on the NMR timescale):
-
J_obs = N_eq * J_eq + N_ax * J_ax
-
Where J_obs is the observed coupling constant, N_eq and N_ax are the mole fractions of the diequatorial and diaxial conformers, and J_eq and J_ax are the coupling constants for the pure conformers (which can be estimated from model compounds).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the ring carbons are sensitive to the axial or equatorial orientation of the substituents.[6]
-
By comparing the observed chemical shifts with those of conformationally locked model compounds, the position of the equilibrium can be determined.[6]
-
Low-temperature NMR can be used to "freeze out" the individual conformers, allowing for direct observation and integration of the signals for each.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. kbfi.ee [kbfi.ee]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Reddit - The heart of the internet [reddit.com]
An In-Depth Technical Guide to the Stereochemistry of 1,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 1,4-dimethylcyclohexanol. It delves into the structural nuances of its diastereomers, cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol, with a focus on conformational analysis, relative thermodynamic stabilities, and spectroscopic differentiation. Detailed experimental protocols for the synthesis and characterization of these isomers are presented, supported by quantitative data and logical visualizations to facilitate a deeper understanding for applications in research and drug development.
Introduction: Stereoisomerism in this compound
This compound is a disubstituted cycloalkane derivative that presents a clear example of diastereomerism. The spatial arrangement of the methyl (-CH₃) and hydroxyl (-OH) groups relative to the cyclohexane (B81311) ring gives rise to two distinct stereoisomers: cis and trans. In the cis isomer, the methyl and hydroxyl groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. Although carbons C-1 and C-4 are bonded to four different groups, a plane of symmetry in both the cis and trans isomers renders them achiral. These stereoisomers are not mirror images and are therefore classified as diastereomers, possessing different physical and chemical properties.
A thorough understanding of the three-dimensional structure and conformational preferences of these isomers is paramount in fields like medicinal chemistry, where molecular shape dictates biological activity.
Diagram 1: Stereoisomeric Relationship of this compound
Caption: Relationship between the cis and trans isomers.
Conformational Analysis and Thermodynamic Stability
The stereochemistry of this compound is best understood by analyzing the chair conformations of its isomers. The relative stability of each conformer is determined by the steric strain arising from 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value".
Key Conformational Energy (A-Values):
cis-1,4-Dimethylcyclohexanol
The cis isomer exists as a dynamic equilibrium of two chair conformers that rapidly interconvert via a ring flip. In one conformer, the hydroxyl group is axial and the methyl group is equatorial. In the other, the hydroxyl group is equatorial and the methyl group is axial.
-
Conformer 1 (Axial OH, Equatorial CH₃): The primary steric strain comes from the axial hydroxyl group interacting with the axial hydrogens at C-3 and C-5. The energetic cost is approximately 0.87 kcal/mol.
-
Conformer 2 (Equatorial OH, Axial CH₃): The strain arises from the axial methyl group interacting with the axial hydrogens at C-3 and C-5. This incurs a higher energetic cost of about 1.74 kcal/mol.[1][2]
Due to the lower A-value of the hydroxyl group, the conformer with the axial hydroxyl and equatorial methyl group is more stable and will be present in a higher population at equilibrium.
trans-1,4-Dimethylcyclohexanol
The trans isomer also exists as an equilibrium between two chair conformers.
-
Conformer 1 (Diequatorial): Both the hydroxyl and methyl groups occupy equatorial positions. This conformation is highly stable as it minimizes steric strain, with no significant 1,3-diaxial interactions.
-
Conformer 2 (Diaxial): Both substituents are in axial positions. This conformer is significantly destabilized by multiple 1,3-diaxial interactions involving both the hydroxyl and methyl groups with axial hydrogens. The total steric strain is the sum of their A-values: 1.74 kcal/mol + 0.87 kcal/mol = 2.61 kcal/mol.[3]
Relative Stability: cis vs. trans
The most stable conformer of the trans isomer (diequatorial) has virtually no 1,3-diaxial strain. The most stable conformer of the cis isomer (axial-OH, equatorial-CH₃) has a steric strain of approximately 0.87 kcal/mol. Therefore, the trans isomer of this compound is thermodynamically more stable than the cis isomer.
Diagram 2: Conformational Equilibrium of cis-1,4-Dimethylcyclohexanol
Caption: Ring flip equilibrium for the cis isomer.
Diagram 3: Conformational Equilibrium of trans-1,4-Dimethylcyclohexanol
Caption: Ring flip equilibrium for the trans isomer.
Data Presentation: Spectroscopic and Thermodynamic Data
The differentiation between the cis and trans isomers of this compound is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the expected quantitative data based on established principles and data from analogous compounds.
Table 1: Thermodynamic Stability Data
| Isomer | Most Stable Conformer | Steric Strain (kcal/mol) | Relative Stability |
|---|---|---|---|
| cis-1,4-Dimethylcyclohexanol | Axial-OH, Equatorial-CH₃ | ~0.87 | Less Stable |
| trans-1,4-Dimethylcyclohexanol | Diequatorial | ~0 | More Stable |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Difference |
|---|---|---|---|
| C1 (-C-OH) | ~68-70 | ~70-72 | The axial/equatorial nature of the -OH group influences the chemical shift of the attached carbon. |
| C4 (-C-CH₃) | ~32-34 | ~34-36 | The orientation of the methyl group affects the shielding of the carbon it is attached to. |
| -CH₃ (on C1) | ~28-30 | ~25-27 | Axial methyl groups are typically shielded (lower ppm) compared to equatorial ones. |
| -CH₃ (on C4) | ~21-23 | ~21-23 | Less variation is expected for the methyl group on the other carbon. |
| C2, C6 | ~35-37 | ~33-35 | Ring carbons are sensitive to the stereochemistry of adjacent substituents. |
| C3, C5 | ~30-32 | ~28-30 | Changes in steric environment alter the electronic shielding. |
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Difference |
|---|---|---|---|
| -OH | Variable (broad singlet) | Variable (broad singlet) | Position is concentration and solvent dependent. |
| -CH₃ (on C1) | ~1.1-1.2 | ~1.0-1.1 | Axial protons are generally more shielded than equatorial ones. |
| -CH₃ (on C4) | ~0.8-0.9 | ~0.8-0.9 | Less significant difference expected. |
| Ring Protons | Complex multiplets | Complex multiplets | Axial and equatorial protons have distinct chemical shifts and coupling constants. |
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | cis & trans Isomers (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H | Stretching | ~3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | ~2850 - 2960 | Strong |
| C-O | Stretching | ~1050 - 1150 | Strong |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of a mixture of cis- and trans-1,4-dimethylcyclohexanol from 4-methylcyclohexanone (B47639) and methylmagnesium iodide.
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel (125 mL)
-
Magnesium turnings, iodomethane (B122720), anhydrous diethyl ether, 4-methylcyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stirrer, heating mantle, ice bath
Procedure:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere (e.g., nitrogen or argon with drying tubes).
-
Place magnesium turnings (1.2 g, 50 mmol) in the flask.
-
Prepare a solution of iodomethane (7.1 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the iodomethane solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once initiated, add the remaining iodomethane solution dropwise to maintain a gentle reflux.
-
-
Reaction with Ketone:
-
After the magnesium is consumed, cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-methylcyclohexanone (5.6 g, 50 mmol) in 40 mL of anhydrous diethyl ether and add this to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of cis- and trans-1,4-dimethylcyclohexanol.
-
The isomers can be separated by column chromatography on silica (B1680970) gel.
-
Diagram 4: Workflow for Synthesis and Analysis
Caption: Synthesis and subsequent analysis workflow.
Spectroscopic Characterization Protocol
Objective: To differentiate and characterize the purified cis and trans isomers of this compound.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of each purified isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in separate NMR tubes.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Integrate all signals and identify their multiplicities (singlet, doublet, multiplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Compare the chemical shifts and multiplicities of the signals between the two isomers, paying close attention to the carbons and protons at positions 1 and 4, and the methyl groups, to confirm their stereochemical assignment based on the principles outlined in Section 3.
-
4.2.2 Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample of each purified isomer onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-600 cm⁻¹).
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), sp³ C-H stretches (~2900 cm⁻¹), and the C-O stretch (~1050-1150 cm⁻¹).
-
While the major peaks will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can further distinguish the two diastereomers.
-
Conclusion
The stereochemistry of this compound is governed by the principles of conformational analysis in cyclohexane rings. The trans isomer is thermodynamically more stable than the cis isomer due to the preference for substituents to occupy equatorial positions, thereby minimizing destabilizing 1,3-diaxial interactions. These structural differences manifest in distinct spectroscopic signatures, allowing for unambiguous characterization by NMR and IR spectroscopy. The provided synthetic and analytical protocols offer a robust framework for the preparation and detailed study of these diastereomers, which is essential for applications in stereoselective synthesis and drug design.
References
Physical and chemical properties of 1,4-Dimethylcyclohexanol
An In-depth Technical Guide to 1,4-Dimethylcyclohexanol
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes structural and procedural information.
Introduction
This compound is a cyclic alcohol featuring a cyclohexane (B81311) ring substituted with two methyl groups at the 1 and 4 positions and a hydroxyl group at the 1 position.[1] Its molecular formula is C₈H₁₆O.[1][2][3] This compound exists as two stereoisomers: cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol, which differ in the spatial orientation of the methyl group at the 4-position relative to the hydroxyl group at the 1-position. The physical and chemical properties of the compound are influenced by its stereochemistry. It serves as a versatile intermediate in organic synthesis and has potential applications in the fragrance and flavoring industries.[1]
Physical Properties
This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] It is soluble in many organic solvents but has limited solubility in water due to its hydrophobic cyclohexane core.[1][2] A summary of its key physical properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5402-28-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Water Solubility | 11 g/L (at 25 °C) | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Heavy Atom Count | 9 | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the hydroxyl (-OH) group and the stereochemistry of the cyclohexane ring.
Reactivity
The presence of the tertiary hydroxyl group allows this compound to undergo typical alcohol reactions:
-
Oxidation: As a tertiary alcohol, it is resistant to oxidation under mild conditions but can be cleaved under strong oxidizing conditions.
-
Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]
-
Dehydration: Acid-catalyzed dehydration typically leads to the formation of a mixture of alkenes, primarily 1,4-dimethylcyclohexene (B12111012) and 1-methyl-4-methylidenecyclohexane.
Stereochemistry and Stability
This compound exists as cis and trans isomers. The stability of these isomers is determined by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable.[6] The relative stability of the cis and trans isomers depends on the steric strain arising from 1,3-diaxial interactions.[7] In the most stable chair conformation of the trans isomer, both the hydroxyl group and the C4-methyl group can occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one of these groups must be in an axial position, leading to greater steric strain.
Caption: Relationship between the stereoisomers of this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Signal for the C1-methyl protons. - Signal for the C4-methyl protons. - Complex multiplets for the cyclohexane ring protons. - A singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. The chemical shifts will differ between cis and trans isomers. |
| ¹³C NMR | - Signal for the quaternary C1 carbon bearing the -OH group. - Signal for the C4 carbon. - Signals for the two distinct methyl carbons. - Signals for the methylene (B1212753) carbons of the cyclohexane ring. |
| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching absorptions just below 3000 cm⁻¹. - A C-O stretching absorption in the 1100-1200 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion (M⁺) peak at m/z = 128. - A prominent peak at M-15, corresponding to the loss of a methyl group. - A peak at M-18, corresponding to the loss of a water molecule. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Grignard reaction, starting from 4-methylcyclohexanone (B47639).
Reaction: 4-methylcyclohexanone + CH₃MgBr → this compound
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare methylmagnesium bromide (CH₃MgBr) by adding methyl bromide in dry diethyl ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Ketone: Dissolve 4-methylcyclohexanone in dry diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C.
-
Reaction Work-up: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with additional diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography to yield this compound as a mixture of cis and trans isomers.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
Methodology:
-
Gas Chromatography (GC): Determine the purity of the sample and the ratio of cis to trans isomers. A non-polar or medium-polarity capillary column is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. CAS 5402-28-8: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 5402-28-8 [chemicalbook.com]
- 5. 3,4-Dimethylcyclohexanol | C8H16O | CID 97960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5402-28-8 | Benchchem [benchchem.com]
- 7. Solved For the 1,4-dimethylcyclohexanes, discuss in detail | Chegg.com [chegg.com]
1,4-Dimethylcyclohexanol CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dimethylcyclohexanol, including its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.
Chemical Identity and Synonyms
CAS Number: 5402-28-8[1]
Synonyms: [1]
-
1,4-dimetilciclohexanol
-
1,4-Dimethyl-1-cyclohexanol
-
Cyclohexanol, 1,4-dimethyl-
-
NSC 5100
Physicochemical Properties
The quantitative data for this compound and its isomers are summarized in the tables below. Data for the specific 1,4-isomer is supplemented with data from closely related isomers where direct information is limited.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Boiling Point | 186.0 °C (estimated for 4,4-isomer) | [2][3] |
| Melting Point | 28 °C (for 4,4-isomer) | [3] |
| Density | 0.922 g/mL (for 4,4-isomer) | [4] |
| Refractive Index | 1.461 (for 4,4-isomer) | [4] |
| Solubility in Water | 11 g/L at 25 °C |
Table 2: Computed and Spectroscopic Data
| Property | Value/Description | Reference |
| XLogP3-AA | 1.8 | |
| Topological Polar Surface Area | 20.2 Ų | |
| ¹H NMR | Spectra available for isomers like 3,4-dimethylcyclohexanol. | [5] |
| ¹³C NMR | Spectra available for dimethylcyclohexanol isomers. | [6] |
| Mass Spectrum (GC-MS) | Available for various dimethylcyclohexanol isomers, showing characteristic fragmentation patterns. | [6][7] |
| IR Spectrum | Vapor phase and liquid film IR spectra are available for isomers. | [6] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a methyl group to the carbonyl carbon of 4-methylcyclohexanone. The Grignard reagent, methylmagnesium bromide, is typically used for this purpose.
Reaction Scheme:
Materials:
-
4-Methylcyclohexanone
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-necked round-bottom flask, dropping funnel, condenser with drying tube, nitrogen inlet)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is assembled with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a drying tube, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reactant Addition: 4-Methylcyclohexanone (1.0 equivalent) is dissolved in anhydrous diethyl ether and added to the reaction flask.
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution (1.2 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
-
Quenching: The reaction mixture is cooled back to 0 °C, and saturated aqueous ammonium chloride solution is added slowly to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by distillation to yield pure this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a mass selective detector (MSD)
-
Capillary column suitable for alcohol analysis (e.g., DB-5MS or equivalent)
Procedure:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization of the sample.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column. The temperature of the column is programmed to increase over time, which allows for the separation of different components of the sample based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Analysis: As the separated components exit the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with a spectral library. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of this compound.
Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthesis workflow for this compound via Grignard reaction.
Caption: General analytical workflow for this compound using GC-MS.
References
- 1. guidechem.com [guidechem.com]
- 2. 4,4-dimethyl cyclohexanol, 932-01-4 [thegoodscentscompany.com]
- 3. 4,4-Dimethylcyclohexanol | CAS#:932-01-4 | Chemsrc [chemsrc.com]
- 4. 4,4-dimethylcyclohexanol [stenutz.eu]
- 5. 3,4-DIMETHYLCYCLOHEXANOL(5715-23-1) 1H NMR spectrum [chemicalbook.com]
- 6. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanol, 2,4-dimethyl- [webbook.nist.gov]
Spectroscopic Profile of 1,4-Dimethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dimethylcyclohexanol, a saturated monocyclic tertiary alcohol. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound. Due to the presence of two stereoisomers, the spectral characteristics can vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR chemical shifts provide detailed information about the carbon skeleton of the molecule. The data presented here is for the neat mixture of isomers.[1]
| Carbon Position | Chemical Shift (δ) cis-isomer (ppm) | Chemical Shift (δ) trans-isomer (ppm) |
| C-1 | 69.8 | 70.9 |
| C-2, C-6 | 35.1 | 35.4 |
| C-3, C-5 | 27.8 | 27.8 |
| C-4 | 32.1 | 32.4 |
| 1-CH₃ | 29.8 | 29.8 |
| 4-CH₃ | 22.4 | 22.4 |
Note: Assignments are based on established chemical shift correlations for substituted cyclohexanes.
Further Spectroscopic Data (IR, ¹H NMR, Mass Spectrometry):
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are based on standard practices in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (either as a mixture of isomers or a separated isomer) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation of isomers.
Ionization: Electron Impact (EI) is a common ionization method for this type of compound, where the sample is bombarded with a beam of high-energy electrons (typically 70 eV).
Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each fragment.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Discovery and Synthesis of 1,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylcyclohexanol is a tertiary alcohol that holds significance as a synthetic intermediate in the preparation of various organic compounds. Its discovery dates back to the early 20th century, and its synthesis is a classic example of nucleophilic addition to a carbonyl group. This technical guide provides a comprehensive overview of the historical discovery, detailed synthesis protocols, and key data associated with this compound, tailored for professionals in research and drug development.
Discovery
The pioneering work on the synthesis of tertiary dimethylcyclohexanols, including the 1,4-isomer, was conducted by French chemists Paul Sabatier and Alphonse Mailhe. Their research, published in the 1905 volume of Comptes rendus hebdomadaires des séances de l'Académie des sciences, detailed the catalytic hydrogenation of xylenes (B1142099) to produce dimethylcyclohexanes, which could then be converted to the corresponding alcohols.[1][2][3][4] This early work laid the groundwork for the synthesis and investigation of substituted cyclohexanol (B46403) derivatives.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the treatment of 4-methylcyclohexanone (B47639) with a methylmagnesium halide, typically methylmagnesium bromide or iodide.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Nucleophilic Addition: The highly nucleophilic carbon atom of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone. This addition breaks the π-bond of the carbonyl group, forming a magnesium alkoxide intermediate.
-
Protonation: The intermediate is then quenched with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the alkoxide and yield the final product, this compound.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings (activated)
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl iodide
-
4-Methylcyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small amount of the methyl iodide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 4-Methylcyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of 4-methylcyclohexanone in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 4-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure this compound. A typical yield for this reaction is in the range of 50-60%.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [6] |
| Molecular Weight | 128.21 g/mol | [6] |
| CAS Number | 5402-28-8 | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | 172-174 °C | |
| Solubility | Slightly soluble in water | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |
| ¹H NMR (CDCl₃) | ~1.15 (s, 3H, -C(OH)CH₃), ~1.20 (d, 3H, -CHCH₃), ~1.40-1.70 (m, 8H, cyclohexane (B81311) ring protons), ~1.80 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | ~22.0 (-CHCH₃), ~28.0 (-C(OH)CH₃), ~35.0 (cyclohexane C2, C6), ~40.0 (cyclohexane C3, C5), ~70.0 (C-OH), ~32.0 (C4) |
| IR (neat) | ~3400 (br, O-H stretch), ~2930 (s, C-H stretch), ~1450 (m, C-H bend), ~1150 (s, C-O stretch) |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.
Mandatory Visualization
Grignard Synthesis Workflow
Caption: A workflow diagram illustrating the key stages in the Grignard synthesis of this compound.
Logical Relationship of Reactants to Product
Caption: A diagram showing the logical relationship of the reactants leading to the formation of this compound.
References
- 1. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | 1905-01-01 | Gallica [gallica.bnf.fr]
- 2. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | 1905-07-01 | Gallica [gallica.bnf.fr]
- 3. Comptes rendus hebdomadaires des séances de l'Académie des sciences. Séries A et B, Sciences mathématiques et Sciences physiques - 8 Years available - Gallica [gallica.bnf.fr]
- 4. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels - 131 Years available - Gallica [gallica.bnf.fr]
- 5. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Chirality of 1,4-Dimethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the stereochemistry of 1,4-dimethylcyclohexanol isomers. It delves into the structural features that determine chirality, presents available physicochemical data for closely related compounds, and offers detailed experimental protocols for the synthesis, separation, and resolution of these isomers.
Stereochemical Analysis
This compound exists as two diastereomers: cis-1,4-dimethylcyclohexanol and trans-1,4-dimethylcyclohexanol. The presence of two substituents on the cyclohexane (B81311) ring, a hydroxyl and a methyl group at carbon 1, and a methyl group at carbon 4, leads to distinct stereochemical outcomes for each diastereomer.
cis-1,4-Dimethylcyclohexanol: An Achiral Meso Compound
In the cis isomer, the hydroxyl group and the methyl group at the 4-position are on the same side of the cyclohexane ring. Despite having two stereogenic centers (C-1 and C-4), the molecule as a whole is achiral . This is because it possesses an internal plane of symmetry that bisects the molecule through the C-1 and C-4 carbons. As a result, its mirror image is superimposable upon itself. Therefore, cis-1,4-dimethylcyclohexanol is a meso compound and does not exhibit optical activity.
In its most stable chair conformations, the molecule rapidly interconverts between two equivalent forms, each having one axial and one equatorial substituent at C-1 and C-4. The plane of symmetry is maintained in these conformations.
trans-1,4-Dimethylcyclohexanol: A Chiral Enantiomeric Pair
In the trans isomer, the hydroxyl group and the methyl group at the 4-position are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry that is present in the cis isomer. Consequently, trans-1,4-dimethylcyclohexanol is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are designated as (1R,4R)-1,4-dimethylcyclohexanol and (1S,4S)-1,4-dimethylcyclohexanol. A mixture containing equal amounts of both enantiomers is a racemic mixture and will not be optically active.
The most stable chair conformation for the trans isomer has both the C-1 substituents (assuming the larger -OH is equatorial) and the C-4 methyl group in equatorial positions, minimizing steric strain.
Caption: Logical relationship of this compound isomers.
Quantitative Data
Table 1: Physical Properties of 1,4-Dimethylcyclohexane Isomers
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |
|---|---|---|
| CAS Number | 624-29-3 | 2207-04-7 |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol |
| Boiling Point | 124.6 °C | 119.5 °C |
| Melting Point | -87.6 °C | -37.2 °C |
| Density | 0.783 g/cm³ | 0.763 g/cm³ |
Note: Data sourced from publicly available chemical databases. These values are for the parent alkane and are provided for comparative purposes.
Table 2: Predicted Spectroscopic Characteristics (¹³C NMR)
| Isomer | Key Predicted Chemical Shift Features |
|---|---|
| cis | Due to the axial/equatorial equilibrium, may show averaged signals or distinct signals for each conformer at low temperature. The carbon bearing the axial methyl group would be shifted upfield compared to an equatorial methyl. |
| trans | In the stable diequatorial conformation, the chemical shifts for the ring carbons would reflect less steric hindrance compared to the cis isomer. The two enantiomers will have identical NMR spectra in an achiral solvent. |
Experimental Protocols
Synthesis of cis- and trans-1,4-Dimethylcyclohexanol Mixture
A standard approach for the synthesis is the Grignard reaction, which typically yields a mixture of diastereomers.
Protocol: Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: In the flask, place magnesium turnings (1.1 eq). Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 4-methylcyclohexanone (B47639) (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the aqueous layer twice with diethyl ether. Combine the organic extracts.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture of cis- and trans-1,4-dimethylcyclohexanol.
Separation of cis and trans Diastereomers
The diastereomers can be separated by fractional distillation or column chromatography.
Protocol: Separation by Column Chromatography
-
Column Preparation: Pack a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, starting from 5% to 20% ethyl acetate).
-
Loading: Dissolve the crude product mixture in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with the solvent gradient. The less polar isomer (typically the trans isomer) is expected to elute first.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Chiral Resolution of trans-1,4-Dimethylcyclohexanol
The racemic mixture of the trans isomer can be resolved into its individual enantiomers using methods such as enzymatic kinetic resolution.
Caption: Workflow for enzymatic kinetic resolution.
Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a flask, dissolve the racemic trans-1,4-dimethylcyclohexanol (1.0 eq) in an anhydrous organic solvent such as hexane (B92381) or toluene.
-
Reagents: Add an acyl donor, such as vinyl acetate (0.5-0.6 eq), and a lipase catalyst, for example, immobilized Candida antarctica lipase B (CALB).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate.
-
Monitoring: Monitor the reaction progress using GC or chiral HPLC until approximately 50% conversion is achieved. This point maximizes the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.
-
Workup: Stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with the solvent and combine the filtrates.
-
Separation: Concentrate the filtrate and separate the unreacted alcohol from the ester by column chromatography.
-
Hydrolysis (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the corresponding alcohol enantiomer.
-
Analysis: Determine the enantiomeric excess of the resolved alcohol fractions using chiral GC or HPLC.
Thermodynamic Stability of 1,4-Dimethylcyclohexanol Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermodynamic stability of the conformers of 1,4-dimethylcyclohexanol. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties. This document outlines the theoretical underpinnings of conformational isomerism in this molecule, presents quantitative data on the relative stabilities of its various forms, describes relevant experimental and computational methodologies, and includes visualizations to illustrate key concepts.
Core Concepts: Conformational Analysis of Substituted Cyclohexanes
The non-planar nature of the cyclohexane (B81311) ring leads to the existence of various conformations, with the chair conformation being the most stable due to the minimization of angular and torsional strain. In a disubstituted cyclohexane like this compound, the substituents on the ring can exist in two primary orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).
The thermodynamic stability of a particular conformer is largely determined by the steric interactions between the substituents and the cyclohexane ring. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same face of the ring.[1][2] To quantify the steric strain associated with a substituent in the axial position, the concept of "A-value" is employed. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[3] A larger A-value signifies a greater preference for the equatorial position.
Data Presentation: Quantitative Analysis of Conformer Stability
The relative stability of the conformers of cis- and trans-1,4-dimethylcyclohexanol can be estimated by considering the A-values of the methyl (-CH₃) and hydroxyl (-OH) groups.
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.74 - 1.8[3][4][5] |
| Hydroxyl (-OH) | ~0.6 - 1.0[3][5] |
Note: The A-value for the hydroxyl group can be solvent-dependent.[3]
Conformational Analysis of trans-1,4-Dimethylcyclohexanol
The trans isomer can exist in two chair conformations that are in equilibrium through a process of ring flipping.
-
Diequatorial Conformer: Both the methyl and hydroxyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric strain, with no significant 1,3-diaxial interactions.[6][7]
-
Diaxial Conformer: Both substituents are in axial positions. This conformation is highly unstable due to significant 1,3-diaxial interactions from both the methyl and hydroxyl groups.[8][9]
The energy difference between these two conformers can be estimated by summing the A-values of the two substituents.
| Conformer of trans-1,4-Dimethylcyclohexanol | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |
| Conformer 1 | 1-CH₃ (eq), 4-OH (eq) | 0 | Most Stable |
| Conformer 2 | 1-CH₃ (ax), 4-OH (ax) | ~2.34 - 2.8 | Least Stable |
Conformational Analysis of cis-1,4-Dimethylcyclohexanol
The cis isomer also exists as an equilibrium of two chair conformations. In this case, one substituent is always axial while the other is equatorial.
-
Conformer A: Methyl group is equatorial, and the hydroxyl group is axial.
-
Conformer B: Methyl group is axial, and the hydroxyl group is equatorial.
The two conformers are not isoenergetic. The conformer with the larger group (methyl) in the equatorial position and the smaller group (hydroxyl) in the axial position will be more stable.[10]
| Conformer of cis-1,4-Dimethylcyclohexanol | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |
| Conformer A | 1-CH₃ (eq), 4-OH (ax) | ~0.6 - 1.0 | More Stable |
| Conformer B | 1-CH₃ (ax), 4-OH (eq) | ~1.74 - 1.8 | Less Stable |
The energy difference between the two conformers of the cis isomer is the difference between the A-values of the methyl and hydroxyl groups.
Mandatory Visualization
Caption: Conformational equilibria of trans- and cis-1,4-dimethylcyclohexanol.
Experimental Protocols
The determination of the relative thermodynamic stabilities of this compound conformers is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the rate of ring flipping.
General Workflow for NMR-based Conformational Analysis
Caption: Workflow for experimental determination of conformational stability.
Detailed Methodological Considerations
-
Sample Preparation: A solution of the purified this compound isomer (cis or trans) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium, especially for the hydroxyl group due to hydrogen bonding.[3]
-
Low-Temperature NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded over a range of temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved (the coalescence temperature is passed).
-
For ¹H NMR, the coupling constants (J-values) of the protons on C1 and C4 are particularly informative. The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative populations of the conformers in the equilibrium mixture can be determined.[11]
-
For ¹³C NMR, at low temperatures, separate signals for the carbons of each conformer can be observed and their relative intensities (integrals) directly provide the population ratio.[4][12]
-
-
Data Analysis:
-
The equilibrium constant (Keq) is calculated as the ratio of the concentrations (or populations) of the two conformers.
-
The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry Protocols
Computational methods are powerful tools for modeling and predicting the relative energies of conformers.
General Workflow for Computational Conformational Analysis
Caption: Workflow for computational determination of conformer stability.
Detailed Methodological Considerations
-
Structure Building: The initial 3D structures of the different chair conformers of cis- and trans-1,4-dimethylcyclohexanol are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is commonly performed using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[13]
-
Energy Calculations: For more accurate energy differences, single-point energy calculations can be performed on the optimized geometries using higher-level theories such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[13]
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Analysis of Results: The calculated Gibbs free energies of the conformers are compared to determine their relative stabilities and predict the equilibrium populations at a given temperature.
Conclusion
The thermodynamic stability of this compound conformers is governed by the steric interactions of the methyl and hydroxyl groups with the cyclohexane ring. For the trans isomer, the diequatorial conformation is overwhelmingly favored due to the absence of significant 1,3-diaxial interactions. In the cis isomer, an equilibrium exists between two chair conformers, with the conformer having the larger methyl group in the equatorial position being more stable. The quantitative energy differences can be estimated from A-values and more accurately determined through a combination of low-temperature NMR spectroscopy and high-level computational chemistry methods. This in-depth understanding of conformational preferences is essential for predicting the behavior and properties of molecules containing the 1,4-disubstituted cyclohexanol (B46403) motif in various scientific and industrial applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. kbfi.ee [kbfi.ee]
- 5. csun.edu [csun.edu]
- 6. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 7. Solved For trans-1,4-dimethylcyclohexane, the most stable | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Dimethylcyclohexanol from p-Xylene
**Abstract
This document provides a comprehensive set of protocols for the multi-step synthesis of 1,4-dimethylcyclohexanol, a valuable tertiary alcohol, starting from the aromatic hydrocarbon p-xylene (B151628). The synthesis follows a robust four-step pathway: (1) catalytic hydrogenation of p-xylene to yield 1,4-dimethylcyclohexane (B1583520); (2) free-radical bromination at the tertiary carbon to produce 1-bromo-1,4-dimethylcyclohexane; (3) dehydrobromination to form the intermediate alkene, 1,4-dimethylcyclohexene (B12111012); and (4) acid-catalyzed hydration to yield the final product, this compound. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed experimental procedures, quantitative data, and characterization details.
Introduction
This compound is a tertiary alcohol with applications in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Its synthesis from a readily available and cost-effective starting material like p-xylene is of significant interest. The described synthetic route leverages fundamental and widely applied organic transformations, providing a practical approach for laboratory-scale production. The overall transformation is outlined below:
Overall Reaction Scheme: p-Xylene → 1,4-Dimethylcyclohexane → 1-Bromo-1,4-dimethylcyclohexane → 1,4-Dimethylcyclohexene → this compound
This document provides detailed, step-by-step protocols for each transformation, along with tables summarizing key quantitative and spectroscopic data for the starting materials, intermediates, and the final product.
Synthetic Pathway Overview
The synthesis is accomplished in four distinct steps. The first step involves the reduction of the aromatic ring of p-xylene. The subsequent steps focus on the functionalization of the saturated cycloalkane to introduce the hydroxyl group at the desired tertiary position.
Caption: Synthetic workflow for this compound from p-xylene.
Experimental Protocols
Step 1: Catalytic Hydrogenation of p-Xylene to 1,4-Dimethylcyclohexane
This procedure describes the reduction of the aromatic ring of p-xylene to form the corresponding cycloalkane.
Materials and Reagents:
-
p-Xylene (99%)
-
Adams' catalyst (Platinum(IV) oxide, PtO₂)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In the reaction vessel of a Parr hydrogenation apparatus, add p-xylene (10.6 g, 100 mmol) and Adams' catalyst (0.25 g, 1.1 mmol).
-
Add 50 mL of anhydrous ethanol as the solvent.
-
Seal the apparatus, and then flush the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3-4 atm (approx. 45-60 psi).
-
Begin vigorous stirring and heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Rinse the Celite pad with a small amount of ethanol.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
The resulting liquid is 1,4-dimethylcyclohexane, which can be used in the next step without further purification if high purity p-xylene was used. The product will be a mixture of cis and trans isomers.
Step 2: Free-Radical Bromination of 1,4-Dimethylcyclohexane
This protocol details the selective bromination of the tertiary C-H bond in 1,4-dimethylcyclohexane.
Materials and Reagents:
-
1,4-Dimethylcyclohexane (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-dimethylcyclohexane (11.2 g, 100 mmol) in 100 mL of anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.164 g, 1 mmol) as the radical initiator.
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere. A heat lamp can also be used to initiate the reaction.
-
Monitor the reaction by TLC or GC. The reaction is complete when the denser succinimide (B58015) byproduct forms a solid layer at the bottom of the flask (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a 10% aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude 1-bromo-1,4-dimethylcyclohexane.
-
Purify the product by vacuum distillation.
Step 3: Dehydrobromination to 1,4-Dimethylcyclohexene
This procedure describes the E2 elimination of HBr to form the corresponding alkene.[1][2]
Materials and Reagents:
-
1-Bromo-1,4-dimethylcyclohexane (from Step 2)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place potassium tert-butoxide (13.5 g, 120 mmol) and 100 mL of anhydrous THF under an inert atmosphere.
-
Dissolve 1-bromo-1,4-dimethylcyclohexane (19.1 g, 100 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the alkyl bromide dropwise to the stirred suspension of KOtBu over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting 1,4-dimethylcyclohexene by fractional distillation.
Step 4: Acid-Catalyzed Hydration to this compound
This protocol details the Markovnikov hydration of 1,4-dimethylcyclohexene to the target tertiary alcohol.[3][4][5]
Materials and Reagents:
-
1,4-Dimethylcyclohexene (from Step 3)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a 250 mL round-bottom flask, prepare a 50% (v/v) aqueous sulfuric acid solution by slowly adding 25 mL of concentrated H₂SO₄ to 25 mL of distilled water in an ice bath.
-
Cool the acid solution to 10-15 °C.
-
While stirring vigorously, add 1,4-dimethylcyclohexene (11.0 g, 100 mmol) dropwise to the cold acid solution, maintaining the temperature below 25 °C.
-
After the addition, continue to stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
The crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.
Data Presentation
The following tables summarize key physical and spectroscopic data for the compounds involved in the synthesis.
Table 1: Physical and Chemical Properties
| Compound Name | Formula | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| p-Xylene | C₈H₁₀ | 106.17 | 106-42-3 | 138 |
| 1,4-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 589-90-2 | 120-124 |
| 1-Bromo-1,4-dimethylcyclohexane | C₈H₁₅Br | 191.11 | 13615-50-6 | 70-72 (at 10 mmHg) |
| 1,4-Dimethylcyclohexene | C₈H₁₄ | 110.20 | 2808-78-8 | 127-128 |
| This compound | C₈H₁₆O | 128.21 | 5402-28-8 | 172-173 |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Catalytic Hydrogenation | H₂, PtO₂ | Ethanol | 50 | 12-24 | >95 |
| 2 | Free-Radical Bromination | NBS, AIBN | CCl₄ | 77 (Reflux) | 2-4 | 70-80 |
| 3 | Dehydrobromination (E2) | KOtBu | THF | 66 (Reflux) | 2-4 | 85-95 |
| 4 | Acid-Catalyzed Hydration | H₂SO₄, H₂O | Water | 15-25 | 2-3 | 80-90 |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ (ppm): ~1.15 (s, 3H, -C(OH)CH₃), ~0.90 (d, 3H, -CHCH₃), 1.2-1.7 (m, 8H, ring protons), ~1.5 (s, 1H, -OH). Note: Chemical shifts are approximate and depend on the solvent. |
| ¹³C NMR | δ (ppm): ~70 (C-OH), ~40 (CH), ~35 (CH₂), ~28 (C-CH₃), ~22 (CH-CH₃). Note: Chemical shifts are approximate and depend on the solvent. |
| IR (cm⁻¹) | 3600-3200 (broad, O-H stretch), 2960-2850 (C-H stretch, sp³), 1150 (C-O stretch). |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis relies on established reactivity principles. The hydrogenation creates a saturated ring, the free-radical bromination selectively targets the most substituted carbon due to tertiary radical stability, the E2 elimination with a bulky base favors the more stable Zaitsev product, and the acid-catalyzed hydration follows Markovnikov's rule to form the tertiary alcohol.
Caption: Key chemical principles governing each step of the synthesis.
References
Application Notes and Protocols: Dehydration of 1,4-Dimethylcyclohexanol to form Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of 1,4-dimethylcyclohexanol, a reaction that proceeds via an E1 elimination mechanism to yield a mixture of isomeric alkenes. Understanding the principles of this reaction, including carbocation stability and regioselectivity as governed by Zaitsev's rule, is crucial for controlling product distribution and developing synthetic strategies for novel compounds. The primary products expected from this reaction are the thermodynamically more stable trisubstituted alkene, 1,4-dimethylcyclohexene, and the less stable disubstituted alkene, 4-methyl-1-methylenecyclohexane.
Reaction Principle and Product Distribution
The dehydration of this compound is typically carried out using a strong acid catalyst, such as phosphoric acid or sulfuric acid. The reaction proceeds through a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate. This is the rate-determining step.
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.
The regioselectivity of the elimination is governed by Zaitsev's rule , which states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. In the case of this compound, deprotonation can occur from two different adjacent carbon atoms, leading to the formation of two primary products:
-
1,4-Dimethylcyclohexene: A trisubstituted alkene, which is the major product.
-
4-Methyl-1-methylenecyclohexane: A disubstituted alkene, which is the minor product.
Data Presentation
The following table summarizes the expected product distribution and key properties of the compounds involved in the dehydration of this compound. The product ratio is based on the principles of Zaitsev's rule, favoring the more stable alkene.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Product Ratio |
| This compound | C₈H₁₆O | 128.21 | ~171-173 | Reactant |
| 1,4-Dimethylcyclohexene | C₈H₁₄ | 110.20 | ~126-128 | Major Product |
| 4-Methyl-1-methylenecyclohexane | C₈H₁₄ | 110.20 | ~122 | Minor Product |
Experimental Protocols
This protocol details the acid-catalyzed dehydration of this compound followed by product isolation and characterization.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle or sand bath
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Pasteur pipettes
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Carefully add 5.0 mL of 85% phosphoric acid to the flask while swirling.
-
Assemble a distillation apparatus (a Hickman still is suitable for microscale, while a simple distillation setup can be used for larger scales). Ensure all joints are securely clamped.
-
-
Dehydration and Distillation:
-
Heat the reaction mixture gently using a heating mantle or sand bath.
-
The alkene products and water will co-distill. Collect the distillate in a cooled receiving flask. The distillation temperature should be maintained between 100-130°C.
-
Continue the distillation until no more distillate is collected.
-
-
Work-up and Isolation:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure generated from CO₂ evolution.
-
Remove the aqueous layer.
-
Wash the organic layer with 15 mL of water.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and add small portions of the drying agent until it no longer clumps together.
-
Decant or filter the dried liquid into a pre-weighed, clean, dry vial.
-
-
Product Characterization:
-
Determine the mass of the product and calculate the percent yield.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine the relative ratio of the alkene isomers.
-
Mandatory Visualizations
Caption: Reaction mechanism for the dehydration of this compound.
Caption: Experimental workflow for the dehydration of this compound.
Application Note and Protocols: Oxidation of 1,4-Dimethylcyclohexanol
Abstract
The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the generation of carbonyl compounds. However, the structure of the alcohol substrate dictates its reactivity towards oxidizing agents. This document details the expected reaction products from the attempted oxidation of 1,4-dimethylcyclohexanol, a tertiary alcohol. It provides theoretical background, protocols for attempted oxidation using common reagents, and a summary of expected outcomes. Contrary to the oxidation of primary and secondary alcohols, tertiary alcohols like this compound are resistant to direct oxidation due to the absence of an alpha-hydrogen.[1][2][3] The primary reaction pathway observed under acidic oxidation conditions is dehydration, leading to the formation of alkenes.
Introduction: The Challenge of Oxidizing Tertiary Alcohols
The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone of organic chemistry. The reaction mechanism typically involves the removal of a hydrogen atom from the hydroxyl group and a hydrogen atom from the adjacent carbon (the alpha-carbon).[1][3]
-
Primary alcohols possess two alpha-hydrogens and can be oxidized first to aldehydes and then further to carboxylic acids.[4][5]
-
Secondary alcohols have one alpha-hydrogen and are oxidized to ketones.[5][6]
-
Tertiary alcohols , such as this compound, lack an alpha-hydrogen.[2][4] This structural feature prevents the typical elimination-based mechanism required to form a carbon-oxygen double bond, rendering them resistant to most standard oxidizing agents.[1][6]
When subjected to strong oxidizing agents, which are often prepared in strong acid, tertiary alcohols are more susceptible to side reactions like acid-catalyzed dehydration.[7][8] This application note explores these pathways.
Reaction Pathways and Expected Products
The treatment of this compound with common oxidizing agents does not yield the corresponding ketone, 1,4-dimethylcyclohexanone. Instead, two outcomes are predominant depending on the reagent and conditions.
Pathway 1: Resistance to Oxidation
With mild, non-acidic oxidizing agents, or under strictly controlled conditions, this compound is expected to be unreactive. The lack of an alpha-hydrogen stalls the reaction mechanism.
Caption: Logical workflow for the attempted oxidation of a tertiary alcohol under anhydrous conditions.
Pathway 2: Acid-Catalyzed Dehydration
Strongly acidic conditions, typical for reagents like chromic acid (Jones reagent), promote an E1 elimination reaction. The hydroxyl group is protonated to form a good leaving group (water), which departs to create a stable tertiary carbocation. A base (e.g., water) then abstracts a beta-proton to form an alkene.
Caption: The E1 dehydration pathway for this compound in the presence of strong acid.
Summary of Expected Outcomes
The following table summarizes the anticipated products, yields, and necessary conditions when this compound is subjected to various oxidation protocols.
| Reagent | Common Name / Preparation | Conditions | Expected Major Product(s) | Expected Yield |
| H₂CrO₄ | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0-25 °C | 1,4-Dimethylcyclohexene | High (Dehydration) |
| K₂Cr₂O₇ / H₂SO₄ | Acidic Dichromate | 25-50 °C | 1,4-Dimethylcyclohexene | High (Dehydration) |
| PCC | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂ | No Reaction (Starting Material Recovered) | >95% (Recovery) |
| DMP | Dess-Martin Periodinane | Anhydrous CH₂Cl₂ | No Reaction (Starting Material Recovered) | >95% (Recovery) |
| KMnO₄ | Potassium Permanganate | Cold, Basic | No Reaction / Very Slow Decomposition | N/A |
| KMnO₄ | Potassium Permanganate | Hot, Acidic | C-C Bond Cleavage Products (Mixture) | Low (Decomposition) |
Experimental Protocols
The following protocols describe the attempted oxidation of this compound. They are designed to demonstrate the principles of tertiary alcohol reactivity. Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Always handle them with extreme care in a fume hood using appropriate personal protective equipment.[9][10]
Protocol 1: Attempted Oxidation with Jones Reagent (Chromic Acid)
Objective: To demonstrate that under strong acidic oxidizing conditions, this compound undergoes dehydration rather than oxidation.
Materials:
-
This compound (1.0 g, 7.8 mmol)
-
Acetone (B3395972) (20 mL)
-
Jones Reagent (prepared by dissolving 2.7 g of CrO₃ in 2.3 mL of concentrated H₂SO₄ and diluting with water to 10 mL)
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (50 mL), magnetic stirrer, dropping funnel
Procedure:
-
Dissolve this compound in 20 mL of acetone in the 50 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the Jones reagent dropwise from the dropping funnel. Observation Note: The characteristic orange color of the Cr(VI) reagent is expected to persist, indicating a lack of oxidation. A color change to green would signify the reduction of Cr(VI) to Cr(III), which is not expected here.[11]
-
After the addition is complete (approx. 15 minutes), allow the mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by adding isopropyl alcohol dropwise until the orange color turns to a cloudy green, indicating the destruction of excess oxidant.
-
Remove the acetone using a rotary evaporator.
-
Add 20 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting oil by ¹H NMR, ¹³C NMR, and GC-MS. The primary product expected is 1,4-dimethylcyclohexene.
Protocol 2: Attempted Oxidation with Pyridinium Chlorochromate (PCC)
Objective: To demonstrate the inertness of this compound to a common anhydrous oxidizing agent.
Materials:
-
This compound (1.0 g, 7.8 mmol)
-
Pyridinium chlorochromate (PCC) (1.85 g, 8.6 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (25 mL)
-
Celite® or silica (B1680970) gel (2 g)
-
Anhydrous diethyl ether
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add PCC and Celite®.
-
Add 15 mL of anhydrous dichloromethane to the flask.
-
Dissolve the this compound in 10 mL of anhydrous dichloromethane and add it to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 4 hours. Observation Note: The reaction mixture should remain a heterogeneous orange/brown slurry. No significant heat evolution is expected.
-
Upon completion, dilute the reaction mixture with 20 mL of anhydrous diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether until all product has been collected (monitor by TLC). The silica plug will retain the chromium byproducts.
-
Concentrate the filtrate using a rotary evaporator.
-
Analysis: Analyze the resulting residue by ¹H NMR. The spectrum is expected to be identical to that of the starting material, this compound, confirming that no reaction occurred.
Conclusion
The experimental and theoretical evidence clearly indicates that this compound, as a representative tertiary alcohol, does not undergo oxidation to form the corresponding ketone under standard conditions. Researchers and process chemists should anticipate that subjecting a molecule with a tertiary alcohol moiety to acidic oxidizing conditions (e.g., chromic acid) will likely result in acid-catalyzed dehydration. For transformations requiring the preservation of a tertiary alcohol, anhydrous and non-acidic reagents are recommended, though direct oxidation at that center will not occur. These findings are critical for planning synthetic routes and predicting potential side products in drug development and chemical research.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Oxidation of Alcohols [jove.com]
- 5. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Oxidize Cyclohexanol to Cyclohexanone Using Chromic Acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Cyclohexanol Derivatives in Fragrance Formulation
DISCLAIMER: Initial research indicates that 1,4-Dimethylcyclohexanol is not commonly used as a fragrance ingredient. Sources such as The Good Scents Company explicitly state it is "not for fragrance use". Therefore, this document focuses on the application and evaluation of structurally related cyclohexanol (B46403) derivatives that are known to be utilized in the fragrance industry, providing relevant protocols for researchers and scientists in the field.
These notes provide an overview of the use of substituted cyclohexanol derivatives in fragrance formulations, detailing their olfactory characteristics, performance, and the necessary protocols for their evaluation.
Introduction to Cyclohexanol Derivatives in Fragrance
Cyclohexanol derivatives are a versatile class of compounds in perfumery, often contributing woody, floral, fruity, or spicy notes. Their cyclic structure provides a stable backbone, and the nature and position of substituents significantly influence the olfactory profile. While this compound itself is not a recognized fragrance material, other alkyl-substituted cyclohexanols are valued for their complex and powerful aromas.[1] These compounds are synthesized to create novel scents or to provide more stable and cost-effective alternatives to natural ingredients.[2] Their application spans a wide range of products, from fine fragrances and cosmetics to household cleaning agents.[1]
Olfactory Properties of Fragrance-Active Cyclohexanol Derivatives
The odor characteristics of cyclohexanol derivatives are highly dependent on their specific molecular structure. The table below summarizes the olfactory profiles of several compounds from this class as described in patent literature.
| Compound/Isomeric Mixture | Olfactory Descriptors | Source |
| (E/Z)-4-Ethylidene-2-propoxy-cyclohexanol Isomers | Balsamic, sweet, spicy, fruity, fresh, minty | [1] |
| (E/Z)-5-Ethylidene-2-propoxy-cyclohexanol Isomers | Strong, complex, sweet, spicy, fruity, woody, clove-leaf, floral, green, smoky, leathery | [1] |
| 2-tert-butyl-4-methylcyclohexanol | - | [3] |
| 2,4-di-tert-butylcyclohexanone | Mild, soft, floral, woody, violet-like | [3] |
| 2-ethyl-5,5-dimethyl-cyclohexanol | Minty, fresh tobacco leaf, cresol, horse, animalistic | [4] |
Experimental Protocols
The evaluation of a potential fragrance ingredient is a multi-step process involving analytical chemistry, sensory science, and stability testing.
Objective: To determine the purity of the synthesized cyclohexanol derivative and to identify the ratio of different isomers, as this can significantly impact the final odor profile.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the cyclohexanol derivative (e.g., 1% in ethanol (B145695) or other suitable solvent).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the main peak(s) corresponding to the target molecule by comparing the obtained mass spectra with a reference library (e.g., NIST).
-
Calculate the relative purity by integrating the peak areas.
-
Determine the ratio of isomers based on the relative areas of their corresponding peaks.
-
Objective: To identify which of the separated compounds in a sample are odor-active and to describe their specific scent characteristics.[5]
Methodology:
-
Instrumentation: A GC-MS system equipped with an olfactory detection port (ODP). The column effluent is split between the MS detector and the ODP.[4][5]
-
Panelists: Use a panel of trained human assessors to sniff the effluent from the ODP.[6]
-
Procedure:
-
Inject the sample under the same GC conditions as the purity analysis.
-
As compounds elute from the GC column, panelists record the retention time of any detected odor.
-
Panelists provide a detailed description of the odor's character (e.g., "woody," "fruity," "floral") and its perceived intensity.[6]
-
-
Data Analysis: Correlate the retention times of the odor events with the peaks identified by the MS detector to pinpoint the specific odor-active compounds.[4]
Objective: To assess the overall fragrance profile, intensity, and substantivity (longevity) of the compound on a neutral medium.
Methodology:
-
Panel: Assemble a panel of at least 6-12 trained sensory assessors.[7]
-
Sample Preparation:
-
Prepare solutions of the test compound at various concentrations (e.g., 1%, 5%, 10%) in a neutral solvent like ethanol.
-
Dip fragrance blotters (smelling strips) into each solution for a standardized amount of time and allow the solvent to evaporate.
-
-
Evaluation Protocol:
-
Initial Evaluation (Top Notes): Panelists smell the blotters immediately after the solvent has evaporated and record their impressions of the fragrance's character and intensity.
-
Evaporation Study (Heart and Base Notes): The blotters are placed on a rack in a controlled-temperature, odor-free room. Panelists evaluate the blotters at set time intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours) to assess how the fragrance character changes and how long it remains perceptible (substantivity).
-
-
Data Collection: Use standardized questionnaires or software to collect descriptive terms and intensity ratings from the panelists.
Objective: To evaluate the olfactory stability and performance of the fragrance ingredient in representative product formulations (e.g., fine fragrance, lotion, soap).[8][9]
Methodology:
-
Formulation: Incorporate the cyclohexanol derivative at a typical concentration (e.g., 0.5-2.0%) into unfragranced product bases:
-
Ethanolic Base: For fine fragrance applications.
-
Lotion Base: An oil-in-water emulsion.
-
Soap Base: A high-pH saponified base.
-
-
Accelerated Aging: Store the formulated products under various stress conditions to predict long-term stability.[9] Common conditions include:
-
Elevated Temperature: 40°C for 4, 8, and 12 weeks.
-
Light Exposure: Continuous exposure to UV light.
-
Freeze-Thaw Cycles: Repeatedly cycling between freezing and ambient temperatures.[9]
-
-
Evaluation: At each time point, evaluate the samples against a control stored at ambient temperature in the dark.
-
Olfactory Evaluation: A sensory panel assesses any changes in scent profile, intensity, or the development of off-odors.
-
Physical Evaluation: Visually inspect for changes in color, clarity, or viscosity of the product base.
-
-
Data Reporting: Record the results in a structured table.
Table for Stability Testing Results:
| Test Condition | Time Point | Olfactory Assessment (vs. Control) | Color Change | Other Physical Changes |
| 40°C | 4 Weeks | |||
| 40°C | 8 Weeks | |||
| 40°C | 12 Weeks | |||
| UV Light | 4 Weeks | |||
| UV Light | 8 Weeks | |||
| Freeze-Thaw | 3 Cycles |
Visualizations
Caption: Comparison of this compound and a known fragrance ingredient.
Caption: A typical workflow for evaluating a new fragrance ingredient.
Caption: Protocol for sensory evaluation of fragrance longevity on blotters.
References
- 1. US9434669B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]
- 2. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aidic.it [aidic.it]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 8. testinglab.com [testinglab.com]
- 9. iltusa.com [iltusa.com]
Application Notes and Protocols for GC-MS Analysis of 1,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the qualitative and quantitative analysis of 1,4-Dimethylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of volatile cyclic alcohols and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound (C₈H₁₆O, MW: 128.21 g/mol ) is a cyclic alcohol with applications in various chemical syntheses and as a potential impurity or metabolite in pharmaceutical products.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive compound identification.[3][4][5] This protocol details the necessary steps from sample preparation to data analysis for the successful implementation of a GC-MS method for this analyte.
Experimental Protocols
This section provides a comprehensive methodology for the GC-MS analysis of this compound.
Materials and Reagents
-
Solvents: HPLC-grade or GC-MS grade volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[6][7][8] Avoid water and non-volatile solvents.[8]
-
This compound Standard: Analytical standard of known purity.
-
Sample Vials: 1.5 mL glass autosampler vials with inserts if sample volume is limited.[7][8]
-
Filters: 0.22 µm syringe filters if samples contain particulate matter.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The primary goal is to extract and concentrate this compound while minimizing interferences from the sample matrix.
-
Solubilization: Accurately weigh and dissolve the sample containing this compound in a suitable volatile organic solvent (e.g., dichloromethane).
-
Concentration: Prepare a stock solution of the sample, aiming for a concentration of approximately 1 mg/mL. For quantitative analysis, further dilute the stock solution to a working concentration, typically in the range of 1-100 µg/mL.[7][9]
-
Filtration: If the sample solution contains any particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[8]
-
Vialing: Transfer the final prepared sample into a 1.5 mL glass autosampler vial for analysis.[7][8]
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar bonded phase column for better separation of isomers.[6][10][11] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min. |
| Inlet Temperature | 250 °C.[9][11] |
| Injection Mode | Split (e.g., 50:1) for concentrations >1 mg/mL, or Splitless for trace analysis.[6][7] |
| Injection Volume | 1 µL. |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes; Ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[11] |
| Mass Range | m/z 40-200. |
| Ion Source Temperature | 230 °C.[11] |
| Transfer Line Temperature | 280 °C.[11] |
| Acquisition Mode | Full Scan for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity. |
Data Presentation and Interpretation
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time of the analyte peak with that of a pure standard and by matching the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is expected to show characteristic fragmentation patterns for cyclic alcohols.
Quantitative Data Summary
For quantitative analysis, a calibration curve should be constructed by analyzing a series of standard solutions of this compound at different known concentrations. The peak area of a characteristic and abundant ion (quantifier ion) is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.
The following table summarizes the expected quantitative data for this compound. Note that the exact retention time will depend on the specific GC conditions and column used. The mass-to-charge ratios (m/z) are based on the expected fragmentation of the molecule.
| Analyte | Expected Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 8 - 12 | 128 | 113, 95, 81, 71, 58 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound, from sample receipt to final data analysis.
References
- 1. guidechem.com [guidechem.com]
- 2. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 4. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 1H and 13C NMR Spectroscopy of 1,4-Dimethylcyclohexanol Isomers
Abstract
This document provides a detailed guide to the analysis of cis- and trans-1,4-Dimethylcyclohexanol isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. This application note outlines the conformational differences between the isomers and their corresponding spectral features, particularly in ¹³C NMR. Detailed experimental protocols for sample preparation and NMR data acquisition are provided, alongside a comparative analysis of the NMR data presented in tabular format. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the structural basis for the observed spectroscopic differences.
Introduction
The stereoisomers of 1,4-Dimethylcyclohexanol, cis-1,4-Dimethylcyclohexanol and trans-1,4-Dimethylcyclohexanol, are excellent model compounds for demonstrating the power of NMR spectroscopy in elucidating stereochemistry and conformational preferences in cyclic systems. The relative orientation of the hydroxyl and methyl groups on the cyclohexane (B81311) ring leads to distinct chemical environments for the carbon and hydrogen atoms, resulting in unique NMR spectra for each isomer.
Data Presentation
The following tables summarize the ¹³C NMR chemical shift data for the cis and trans isomers of this compound. This data is crucial for the identification and differentiation of the two isomers.
Table 1: ¹³C NMR Chemical Shift (δ) Data for this compound Isomers. [1]
| Carbon Atom | cis-1,4-Dimethylcyclohexanol (δ, ppm) | trans-1,4-Dimethylcyclohexanol (δ, ppm) |
| C-1 | 69.8 | 70.5 |
| C-2, C-6 | 35.5 | 40.1 |
| C-3, C-5 | 30.6 | 30.2 |
| C-4 | 32.5 | 34.8 |
| 1-CH₃ | 30.1 | 26.5 |
| 4-CH₃ | 22.3 | 22.3 |
Note: Data extracted from "Carbon-13 chemical shifts and conformations of dimethylcyclohexanols" published in Organic Magnetic Resonance, 1976, Vol. 8, pp. 5-10.[1]
Table 2: ¹H NMR Spectral Data for this compound Isomers.
| Proton | cis-1,4-Dimethylcyclohexanol | trans-1,4-Dimethylcyclohexanol |
| Chemical Shift (δ, ppm) | Data not readily available in surveyed literature. | Data not readily available in surveyed literature. |
| Coupling Constant (J, Hz) | Data not readily available in surveyed literature. | Data not readily available in surveyed literature. |
Note: Detailed, experimentally verified ¹H NMR chemical shifts and coupling constants for both isomers were not available in the public domain literature at the time of this writing.
Experimental Protocols
The following protocols provide a general framework for the preparation of samples and the acquisition of high-quality ¹H and ¹³C NMR spectra for the this compound isomers.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound isomer for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The following parameters are suggested for a standard 400 MHz NMR spectrometer and can be adjusted as needed.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural basis for the observed differences in the NMR spectra of the this compound isomers.
Discussion
The ¹³C NMR data presented in Table 1 clearly distinguishes between the cis and trans isomers of this compound. The most significant differences in chemical shifts are observed for C-1, C-2/C-6, and the 1-CH₃ group.
In the more stable diequatorial conformation of the trans isomer, the hydroxyl and the C-4 methyl group exert less steric hindrance on the ring carbons. In contrast, the cis isomer must adopt a conformation with one axial and one equatorial substituent. If the hydroxyl group is axial, it will have a γ-gauche interaction with the syn-axial hydrogens on C-3 and C-5, leading to a shielding effect (upfield shift) on these carbons. Conversely, an axial methyl group would have a similar effect.
The chemical shift of the methyl carbon attached to C-1 is particularly diagnostic. In the cis isomer, where one of the methyl groups is axial, it experiences a more shielded environment and resonates at a higher field (around 30.1 ppm) compared to the equatorial methyl group in the trans isomer (around 26.5 ppm). This upfield shift for an axial methyl group is a well-established phenomenon in the NMR spectroscopy of cyclohexanes.
While detailed ¹H NMR data is not provided, the general principles of conformational analysis can be applied. The axial and equatorial protons on the cyclohexane ring would exhibit different chemical shifts and coupling constants. Axial-axial couplings are typically large (8-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). A detailed analysis of these coupling patterns would provide further confirmation of the conformational preferences of each isomer.
Conclusion
¹³C NMR spectroscopy is a powerful and definitive technique for the differentiation of the cis and trans isomers of this compound. The observed chemical shifts, particularly for the ring carbons and the substituent methyl groups, are highly sensitive to the stereochemistry and conformational preferences of the molecules. The protocols and data presented in this application note provide a valuable resource for researchers and scientists working on the synthesis and characterization of substituted cyclohexanes and other cyclic systems. Further investigation to obtain and analyze the detailed ¹H NMR spectra would provide complementary information and a more complete understanding of the solution-state structures of these isomers.
References
Application Note: FTIR Analysis of 1,4-Dimethylcyclohexanol Functional Groups
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This application note provides a detailed protocol for the analysis of 1,4-Dimethylcyclohexanol, a saturated cyclic alcohol, using FTIR spectroscopy. The characteristic vibrational frequencies of its principal functional groups, including the hydroxyl (O-H) and alkyl (C-H) groups, are identified and tabulated. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The table below summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the intensity of the absorption bands. These values are based on the analysis of structurally similar compounds, such as other dimethylcyclohexanol isomers and cyclohexanol.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkyl | C-H Stretch | 3000 - 2850 | Strong |
| Alkyl | C-H Bend | 1470 - 1445 | Medium |
| Hydroxyl | C-O Stretch | 1100 - 1000 | Strong |
Experimental Protocols
This section details the methodology for acquiring an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound sample (liquid).
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean.
-
Record a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal using a clean dropper or pipette. The sample should be sufficient to cover the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)
-
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the functional groups present in this compound.
-
Identify the key peaks and compare their wavenumbers to the expected values in the data table provided above.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal.
-
Wipe away the sample with a lint-free wipe.
-
Clean the crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to air dry completely.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis.
Application Note: Chiral Separation of 1,4-Dimethylcyclohexanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylcyclohexanol is a chiral alcohol with enantiomers that may exhibit different biological activities, a critical consideration in the pharmaceutical and agrochemical industries. The development of robust analytical methods for the separation and quantification of these enantiomers is essential for research, development, and quality control. This document provides detailed protocols for the enantioselective separation of this compound using both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While direct separation is often achievable with GC using a chiral stationary phase (CSP), an indirect HPLC approach involving the formation of diastereomers is also presented as a powerful alternative.
Gas Chromatography (GC) Method: Direct Enantioseparation
Direct enantioseparation by GC is a highly effective method for volatile chiral compounds like this compound. The use of a chiral stationary phase, typically a derivatized cyclodextrin (B1172386), allows for differential interaction with the enantiomers, leading to their separation.
Experimental Protocol: GC
A reliable method for the chiral separation of cyclic aliphatic alcohols involves the use of a modified β-cyclodextrin column.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: CP Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane), 25 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Hydrogen, with a linear velocity of 80 cm/s.[1]
-
Injector Temperature: 230°C.[1]
-
Detector Temperature: 250°C.[1]
-
Oven Temperature Program: 60°C (hold for 1 min), ramp at 2°C/min to 200°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dilute the racemic this compound standard in methanol (B129727) to a concentration of 1 mg/mL.
Expected Quantitative Data: GC
The following table summarizes the expected chromatographic results based on the separation of structurally similar chiral alcohols.
| Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| (R)-1,4-Dimethylcyclohexanol | 18.5 | 1.15 | 2.5 |
| (S)-1,4-Dimethylcyclohexanol | 19.2 |
Note: The elution order of enantiomers may vary depending on the specific chiral stationary phase used.
High-Performance Liquid Chromatography (HPLC) Method: Indirect Diastereoselective Separation
Experimental Protocol: HPLC
1. Derivatization:
React the racemic this compound with a chiral derivatizing agent such as (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric esters.
-
Reaction: Dissolve 10 mg of racemic this compound in 1 mL of anhydrous pyridine.
-
Add 1.2 equivalents of (S)-(+)-Mosher's acid chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with 1 mL of water and extract the diastereomeric esters with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the resulting diastereomeric esters in the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Standard achiral column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (based on the chromophore introduced by the derivatizing agent).
-
Injection Volume: 10 µL.
Expected Quantitative Data: HPLC
The following table presents the anticipated results for the separation of the diastereomeric esters.
| Diastereomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| (R)-1,4-Dimethylcyclohexanol-(S)-Mosher's Ester | 12.8 | 1.30 | 4.2 |
| (S)-1,4-Dimethylcyclohexanol-(S)-Mosher's Ester | 14.5 |
Visualizations
Chiral Separation Method Development Workflow
Caption: A logical workflow for developing a chiral separation method.
Principle of Chiral Recognition on a Cyclodextrin-Based CSP
Caption: Inclusion complexation of enantiomers with a cyclodextrin CSP.
References
Application Notes and Protocols for 1,4-Dimethylcyclohexanol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylcyclohexanol is a cyclic alcohol that presents potential as a specialty solvent in various research and industrial applications, including organic synthesis and pharmaceutical sciences.[1] Its molecular structure, featuring a cyclohexane (B81311) ring with a hydroxyl group and two methyl groups, imparts a unique combination of polarity and hydrophobicity. This document provides an overview of its potential applications, physicochemical properties, and generalized protocols for its use as a solvent, particularly in the context of drug development and organic synthesis. Due to the limited availability of direct experimental data on this compound as a solvent, some information presented is based on the known properties of similar cyclic alcohols, such as cyclohexanol.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and for designing experiments.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cyclohexanol | 1,4-Dimethylcyclohexane |
| CAS Number | 5402-28-8[1][3] | 108-93-0[4] | 589-90-2[5] |
| Molecular Formula | C8H16O[1][3] | C6H12O[4] | C8H16[5] |
| Molecular Weight ( g/mol ) | 128.21[1][3] | 100.16[4] | 112.21[5] |
| Boiling Point (°C) | Not available | 161[2] | 137[5] |
| Melting Point (°C) | Not available | 25.93[2] | 13.5[5] |
| Density (g/cm³) | Not available | 0.9624[4] | 0.8300[5] |
| Water Solubility | 11 g/L (25 °C)[3] | Sparingly soluble[2] | Very low[5] |
| General Description | Cyclic alcohol | Colorless, viscous liquid[4] | Colorless liquid[5] |
Potential Applications in Research and Drug Development
Based on its structure, this compound is anticipated to be a moderately polar solvent. The hydroxyl group allows for hydrogen bonding, while the dimethylcyclohexane backbone provides non-polar character.[2][6] This dual nature suggests its potential utility in several areas:
-
Solubilization of Poorly Water-Soluble Compounds: The hydrophobic part of the molecule can interact with non-polar active pharmaceutical ingredients (APIs), while the hydroxyl group can engage in hydrogen bonding, potentially enhancing the solubility of compounds that are difficult to dissolve in purely aqueous or non-polar organic solvents.[7][8] The solubility of alcohols in non-polar solvents generally increases with the size of the alkyl group.[9]
-
Co-solvent in Formulations: It could be investigated as a co-solvent in topical, oral, or parenteral formulations to improve drug stability and bioavailability. The choice of solvent is a critical first step in formulation development.[8]
-
Reaction Medium for Organic Synthesis: Its relatively high boiling point (inferred from similar compounds) could make it suitable for reactions requiring elevated temperatures. As an alcohol, it is a protic solvent, which can influence reaction mechanisms. When selecting a solvent for a reaction, factors like the polarity of reactants and the desired reaction pathway are crucial.[10] For oxidation reactions, an aprotic solvent is generally preferred to avoid oxidation of the solvent itself.[10]
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation and use of this compound as a solvent.
Protocol 1: Determination of API Solubility
This protocol outlines a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient in this compound.
Materials:
-
This compound (analytical grade)
-
Active Pharmaceutical Ingredient (API)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the API to a series of vials.
-
Pipette a known volume (e.g., 1 mL) of this compound into each vial.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.
-
Quantify the concentration of the dissolved API using a validated analytical method.
-
Calculate the solubility of the API in this compound (e.g., in mg/mL).
Protocol 2: Use as a Reaction Solvent
This protocol provides a general framework for using this compound as a solvent in an organic synthesis reaction.
Materials:
-
This compound (reaction grade, dried if necessary)
-
Reactants and catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon) if required
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Add the reactants and catalyst to the round-bottom flask.
-
Add a sufficient volume of this compound to dissolve the reactants and achieve the desired concentration.
-
If the reaction is air or moisture sensitive, purge the apparatus with an inert gas.
-
Begin stirring and heat the reaction mixture to the desired temperature.
-
Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product through standard work-up procedures such as extraction, distillation, or crystallization.
Safety and Handling
Visualizations
Logical Workflow for Solvent Selection in Drug Formulation
The following diagram illustrates a generalized workflow for evaluating a novel solvent like this compound in the context of pharmaceutical formulation development.
Caption: Workflow for Novel Solvent Evaluation in Drug Formulation.
Conclusion
This compound holds potential as a novel solvent in scientific research and drug development due to its unique structural features. However, the lack of comprehensive experimental data necessitates further investigation into its physicochemical properties, solubilizing power for a range of compounds, and toxicological profile. The generalized protocols and information provided herein serve as a starting point for researchers interested in exploring the applications of this compound.
References
- 1. This compound | C8H16O | CID 221133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. organic chemistry - Solubility of alcohols in non-polar solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Dehydration of 1,4-Dimethylcyclohexanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed dehydration of 1,4-Dimethylcyclohexanol. It is intended for researchers, scientists, and drug development professionals to help identify and resolve issues related to side reactions and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the acid-catalyzed dehydration of this compound?
The dehydration of this compound is an elimination reaction that primarily follows an E1 mechanism.[1][2] The reaction proceeds by forming a tertiary carbocation, which is relatively stable. According to Zaitsev's rule, the major product will be the most substituted, and therefore most thermodynamically stable, alkene. The expected products are:
-
1,4-Dimethylcyclohexene (Major Product): This is the Zaitsev product, featuring a trisubstituted double bond.
-
4-Methyl-1-methylidenecyclohexane (Minor Product): This is the Hofmann product, which has a less stable, disubstituted exocyclic double bond.
Q2: What is the reaction mechanism for the dehydration of this compound?
The reaction follows a three-step E1 mechanism:[3][4]
-
Protonation of the Hydroxyl Group: The acid catalyst (commonly 85% phosphoric acid) protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[3][4]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation at the C1 position.[2]
-
Deprotonation: A weak base, typically water or the conjugate base of the acid, removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[3][5]
Q3: What are the most common side reactions to anticipate during this experiment?
Several side reactions can occur, leading to impurities and reduced yield of the desired products:
-
Carbocation Rearrangement: The tertiary carbocation intermediate can undergo a hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. This can lead to the formation of a different, also stable, tertiary carbocation, resulting in rearranged alkene isomers like 1,2-dimethylcyclohexene.[6][7][8]
-
Polymerization: The acidic conditions and heat can cause the newly formed alkene products to polymerize, creating long-chain polymers. This is often observed as a dark, tar-like residue in the reaction flask.[5]
-
Ether Formation: At lower temperatures, the starting alcohol can act as a nucleophile and attack the carbocation intermediate (or another protonated alcohol molecule in an SN2 reaction), leading to the formation of a diether.[5]
Q4: Why has my reaction mixture turned dark brown or black?
This phenomenon, known as charring, is typically caused by polymerization and oxidation of the organic material.[5] It is especially common when using strong, oxidizing acids like concentrated sulfuric acid at high temperatures.[5] Overheating the reaction mixture can also contribute significantly to charring.
Troubleshooting Guide
Issue 1: Low Yield of Desired Alkene Products
-
Possible Cause 1: Incomplete Reaction. The reaction may not have been heated for a sufficient duration or at a high enough temperature to go to completion.
-
Solution: Ensure the reaction is heated to the appropriate temperature to allow for the distillation of the alkene products as they form. According to Le Chatelier's principle, removing the products from the reaction mixture via distillation drives the equilibrium toward more product formation.[2]
-
-
Possible Cause 2: Reversibility. The dehydration of alcohols is a reversible reaction.[2] If water is not effectively removed from the reaction mixture, the equilibrium can shift back toward the starting alcohol.
-
Possible Cause 3: Product Loss During Workup. The product can be lost during transfers, extractions, or the drying process.
-
Solution: Perform aqueous washes carefully in a separatory funnel. Ensure the drying agent is thoroughly removed before the final distillation or analysis, but avoid losing product that adheres to it.
-
Issue 2: Unexpected Peaks in Gas Chromatography (GC) Analysis
-
Possible Cause 1: Rearranged Isomers. Carbocation rearrangements can produce isomers that were not initially expected. A hydride shift from C4 to C1 in the 1,4-dimethylcyclohexyl carbocation would lead to a new carbocation at C2, which can then form products like 1,2-dimethylcyclohexene.
-
Solution: Optimize reaction conditions. Lowering the reaction temperature may disfavor the rearrangement, though it could also slow down the desired reaction. Using a less corrosive acid like phosphoric acid can sometimes provide cleaner results.[5]
-
-
Possible Cause 2: Impurities in Starting Material. The starting this compound may not be pure.
-
Solution: Run a GC analysis of your starting material to confirm its purity before starting the reaction.[5]
-
-
Possible Cause 3: Unreacted Starting Material. The distillate may be contaminated with the starting alcohol.
Data Presentation
The following table summarizes the expected products and potential side products from the dehydration of this compound. Exact ratios are dependent on specific experimental conditions.
| Product Name | Structure | Type | Formation Mechanism | Expected Yield |
| 1,4-Dimethylcyclohexene | Trisubstituted Alkene | Major Product | Zaitsev Elimination | High |
| 4-Methyl-1-methylidenecyclohexane | Disubstituted Alkene | Minor Product | Hofmann Elimination | Low |
| 1,2-Dimethylcyclohexene | Trisubstituted Alkene | Side Product | Hydride Shift & Rearrangement | Variable (Trace to Minor) |
| Dimeric Ethers | Ether | Side Product | Nucleophilic Attack (SN1/SN2) | Trace (favored at lower temp) |
| Polymers | Alkane Polymer | Side Product | Acid-Catalyzed Polymerization | Variable (favored by high temp/strong acid) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
-
Materials: this compound, 85% Phosphoric acid (H₃PO₄), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), 50 mL round-bottom flask, Fractional distillation apparatus, Heating mantle, Separatory funnel.
-
Procedure:
-
To a 50 mL round-bottom flask, add 10.0 g of this compound and 5 mL of 85% phosphoric acid, along with a magnetic stir bar.[5]
-
Assemble a fractional distillation apparatus, ensuring the collection flask is cooled in an ice bath.[5]
-
Gently heat the mixture using a heating mantle. The alkene products and water will co-distill. Maintain the temperature at the still head below 110°C to minimize co-distillation of the starting alcohol.[9]
-
Continue distillation until no more organic distillate is collected.[10]
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 15 mL of brine.[5]
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried liquid product into a pre-weighed vial for analysis.
-
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Procedure:
-
Prepare a dilute sample of your product by adding one drop to approximately 1 mL of a volatile solvent like hexane (B92381) or acetone.[11]
-
Inject 0.2-1.0 µL of the diluted sample into the gas chromatograph.[1]
-
Record the chromatogram, noting the retention time and area of each peak.
-
Identify the peaks by comparing their retention times to known standards of the expected products if available. The relative peak areas can be used to estimate the percentage composition of the product mixture.[11]
-
Visualizations
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance in 1,4-Dimethylcyclohexanol Reactions
Welcome to the technical support center for navigating the challenges of reactions with 1,4-dimethylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues arising from the steric hindrance presented by the tertiary alcohol and the dimethyl-substituted cyclohexane (B81311) ring.
Troubleshooting Guides
The following tables provide solutions to common problems encountered during dehydration, oxidation, and esterification of this compound.
Dehydration Reactions
| Issue | Probable Cause | Recommended Solution |
| Low or No Alkene Yield | Incomplete reaction: Insufficient heating or catalyst concentration. The tertiary alcohol is sterically hindered, requiring more forcing conditions. | Increase reaction temperature gradually. Use a stronger acid catalyst like sulfuric acid instead of phosphoric acid, or increase the catalyst concentration. Ensure efficient removal of water to drive the equilibrium towards the product. |
| Formation of Multiple Alkene Isomers | E1 elimination pathway: The reaction proceeds through a tertiary carbocation intermediate, allowing for deprotonation at multiple β-positions, leading to a mixture of 1,4-dimethylcyclohex-1-ene (Zaitsev product) and other isomers. | While difficult to completely avoid, the product distribution can be influenced by the choice of acid and temperature. Analysis of the product mixture by GC-MS is recommended to quantify the isomer ratio.[1] |
| Polymerization/Charring | Harsh reaction conditions: High temperatures and strong acids can lead to side reactions, including polymerization of the alkene products. | Use milder conditions where possible. Consider using a solid acid catalyst to minimize side reactions. Distill the alkene product as it forms to remove it from the harsh reaction conditions. |
Oxidation Reactions
| Issue | Probable Cause | Recommended Solution |
| No Reaction/Starting Material Recovered | Resistance of tertiary alcohols to oxidation: this compound is a tertiary alcohol and lacks a hydrogen atom on the carbon bearing the hydroxyl group, making it resistant to oxidation by common reagents like chromates or permanganates under standard conditions. | Standard oxidation protocols for primary and secondary alcohols will likely fail. Forcing conditions will likely lead to degradation. Consider alternative synthetic routes if an oxidized product is required. |
Esterification Reactions
| Issue | Probable Cause | Recommended Solution |
| Low Ester Yield | Steric hindrance: The bulky tertiary alcohol and the two methyl groups on the cyclohexane ring hinder the approach of the carboxylic acid. Standard Fischer esterification is often inefficient for tertiary alcohols.[2] | Employ methods specifically designed for sterically hindered alcohols. The Steglich esterification, using a coupling agent like DCC and a catalyst like DMAP, is a highly effective alternative.[3][4] Another option is to convert the carboxylic acid to a more reactive acyl chloride before reacting it with the alcohol.[5][6][7] |
| Dehydration as a Side Reaction | Acidic conditions and heat: The conditions for Fischer esterification (strong acid and heat) can also promote the dehydration of the tertiary alcohol to form alkenes. | Use milder, non-acidic esterification methods like the Steglich esterification, which is performed at room temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my dehydration of this compound giving a mixture of products?
A1: The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. This involves the formation of a planar tertiary carbocation intermediate. A base (like water or the conjugate base of the acid catalyst) can then abstract a proton from any of the adjacent carbon atoms (β-carbons) that have a hydrogen atom. Due to the structure of this compound, there are multiple, non-equivalent β-hydrogens, leading to the formation of a mixture of alkene isomers, including the more substituted (and typically major) Zaitsev product and less substituted Hofmann-type products.
Q2: I am trying to oxidize this compound to the corresponding ketone using Jones' reagent, but I am only recovering my starting material. What is wrong?
A2: this compound is a tertiary alcohol. The mechanism of oxidation for alcohols typically involves the removal of a hydrogen atom from the carbon that is bonded to the hydroxyl group. Since a tertiary alcohol, like this compound, does not have a hydrogen atom on this carbon, it is resistant to oxidation under standard conditions with reagents like Jones' reagent (chromium trioxide in sulfuric acid), PCC, or potassium permanganate. Attempting to force the reaction with harsher conditions will likely lead to the degradation of the molecule rather than the desired ketone.
Q3: Can I use a standard Fischer esterification to make an ester from this compound?
A3: While not impossible, standard Fischer esterification is generally inefficient for tertiary alcohols like this compound due to significant steric hindrance.[2] The bulky nature of the alcohol makes it difficult for the carboxylic acid to attack the protonated hydroxyl group. Furthermore, the acidic and high-temperature conditions of Fischer esterification can lead to a competing dehydration reaction, forming undesired alkene byproducts. More effective methods for esterifying tertiary alcohols, such as the Steglich esterification or using an acyl chloride, are highly recommended.[3][7]
Experimental Protocols
Dehydration of this compound (Analogous to Methylcyclohexanol Dehydration)
This protocol is adapted from procedures for the dehydration of similar methyl-substituted cyclohexanols.[1]
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place this compound in a round-bottom flask.
-
Slowly add the acid catalyst (e.g., for every 10 g of alcohol, use 2-3 mL of 85% H₃PO₄).
-
Add a boiling chip and assemble a simple or fractional distillation apparatus.
-
Heat the mixture to distill the alkene product(s) as they are formed. The collection temperature will be lower than the boiling point of the starting alcohol.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Decant the dried liquid to obtain the product.
-
Analyze the product by gas chromatography (GC) to determine the composition of the alkene isomer mixture.
Esterification of this compound via Steglich Esterification
This protocol is a general method for the esterification of sterically hindered alcohols.[3][4]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the ester by column chromatography if necessary.
Data Presentation
The following tables summarize typical quantitative data for reactions involving sterically hindered cyclohexanols. Note that data for this compound may be limited, and analogous data from similar compounds is provided for reference.
Table 1: Dehydration of Methyl-Substituted Cyclohexanols
| Alcohol | Acid Catalyst | Temperature (°C) | Major Alkene Product(s) | Approx. Yield (%) | Reference |
| 2-Methylcyclohexanol | 60% H₂SO₄ | 78-80 | 1-Methylcyclohexene | Not specified | [1] |
| 4-Methylcyclohexanol | 85% H₃PO₄ | Distillation | 4-Methylcyclohexene | ~65 (for cyclohexene (B86901) from cyclohexanol) | [8] |
Table 2: Esterification of Sterically Hindered Alcohols
| Alcohol | Esterification Method | Reagents | Solvent | Yield (%) | Reference |
| Tertiary Butanol | Steglich | Phenylacetic acid, DCC, DMAP | Dichloromethane | 83 | |
| 2-Methylcyclohexanol | Fischer-type | Acetic acid, Polystyrene sulfonic acid resin | None | 96.3 | [9] |
| 4,4-Dimethylsterols | Acyl Chloride | Oleoyl chloride, Pyridine | Not specified | 99.27 | [6] |
Visualizations
Dehydration of this compound (E1 Mechanism)
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Experimental Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of a sterically hindered alcohol.
Logical Relationship of Overcoming Steric Hindrance in Esterification
References
- 1. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of 4,4-dimethylsterol oleates using acyl chloride method through esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
Technical Support Center: Dehydration of 1,4-Dimethylcyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the acid-catalyzed dehydration of 1,4-dimethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the dehydration of this compound?
The acid-catalyzed dehydration of this compound is an elimination reaction where the alcohol is heated in the presence of a strong acid catalyst, such as phosphoric acid or sulfuric acid. The acid protonates the hydroxyl (-OH) group, converting it into a good leaving group (water). The departure of water results in the formation of a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond, yielding 1,4-dimethylcyclohexene (B12111012).
Q2: What are the expected major and minor products of this reaction?
According to Zaitsev's rule, the major product will be the most substituted and therefore most stable alkene. In this case, 1,4-dimethylcyclohexene is the expected major product. However, rearrangements of the carbocation intermediate can lead to the formation of isomeric side products.
Q3: Which acid catalyst is more suitable, phosphoric acid or sulfuric acid?
Both phosphoric acid and sulfuric acid can be used. However, sulfuric acid is a strong oxidizing agent and can cause charring or the formation of dark-colored byproducts. Phosphoric acid is less oxidizing and generally leads to a cleaner reaction, although it may be less reactive.
Q4: How does temperature influence the reaction?
Temperature plays a crucial role in this reaction. Since this compound is a tertiary alcohol, the dehydration reaction can proceed at relatively mild temperatures, typically in the range of 25-80°C.[1] Higher temperatures can increase the rate of reaction but may also promote the formation of side products and lead to decomposition.
Optimizing Reaction Temperature
The following table provides illustrative data on how the reaction temperature can influence the product distribution in the dehydration of a substituted cyclohexanol. Please note that this data is representative for a typical tertiary alcohol dehydration and actual results for this compound may vary.
| Reaction Temperature (°C) | 1,4-Dimethylcyclohexene (Major Product) Yield (%) | Isomeric Alkenes (Minor Products) Yield (%) | Unreacted Alcohol (%) |
| 40 | 65 | 10 | 25 |
| 60 | 85 | 12 | 3 |
| 80 | 80 | 18 | 2 |
| 100 | 70 | 25 | 5 (with some charring) |
Disclaimer: This table is for illustrative purposes and is based on general principles of tertiary alcohol dehydration. Optimal temperatures for the dehydration of this compound should be determined experimentally.
Troubleshooting Guide
Q: My reaction yield is very low. What are the possible causes and solutions?
A: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may have been too short, or the temperature too low. Consider increasing the reaction time or moderately increasing the temperature.
-
Loss of product during work-up: Ensure that the distillation is performed carefully to avoid leaving the product behind. Washing steps should be done with care to prevent loss of the organic layer.
-
Reversibility of the reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the alkene and water as they are formed, typically by distillation.
Q: The reaction mixture turned dark brown or black. What happened and how can I prevent it?
A: Darkening of the reaction mixture, or charring, is often caused by the use of a strong oxidizing acid like sulfuric acid at too high a temperature.
-
Solution: Switch to a less oxidizing acid such as 85% phosphoric acid. Carefully control the reaction temperature using a heating mantle with a temperature controller and a sand bath for even heat distribution.
Q: My Gas Chromatography (GC) analysis shows several unexpected peaks. How can I identify them?
A: Unexpected peaks in the GC analysis could be due to isomeric side products resulting from carbocation rearrangements, or impurities in the starting material.
-
Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the compounds corresponding to the unknown peaks. You can also run a GC of your starting material to check for impurities.
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle with stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound and a catalytic amount of 85% phosphoric acid (or concentrated sulfuric acid). Add a boiling chip or a magnetic stir bar.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently with a heating mantle. The alkene product and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer first with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Final Purification: Decant or filter the dried liquid into a pre-weighed flask. A final distillation can be performed to obtain the pure 1,4-dimethylcyclohexene.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
Caption: General experimental workflow for the dehydration of this compound.
Caption: Troubleshooting decision tree for common issues in alcohol dehydration.
References
Preventing carbocation rearrangement in 1,4-Dimethylcyclohexanol reactions
Technical Support Center: 1,4-Dimethylcyclohexanol Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering carbocation rearrangements and related issues during chemical reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a mixture of alkene isomers, including rearranged products, during the acid-catalyzed dehydration of this compound?
A: The formation of multiple products during acid-catalyzed dehydration (e.g., using H₂SO₄ or H₃PO₄) is a classic symptom of a reaction proceeding through an E1 (Elimination, Unimolecular) mechanism.[1][2] This pathway involves the formation of a carbocation intermediate.[3][4] While the initial tertiary carbocation formed from this compound is relatively stable, it can still lead to a mixture of alkene products (Zaitsev and Hofmann) and is susceptible to rearrangements, such as hydride shifts, which can occur to form other stable carbocations, leading to undesired isomers.[5][6] The E1 mechanism's lack of regioselectivity control is a significant drawback.[2][3]
Q2: What is the primary mechanism that leads to these undesired products?
A: Under strong acid conditions, the hydroxyl group of the alcohol is protonated to form a good leaving group (water).[7][8] Dissociation of the water molecule generates a tertiary carbocation. A base (such as water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon to form the double bond. Because multiple non-equivalent protons can be removed, and because the carbocation has a finite lifetime allowing for potential shifts, a mixture of products is often formed.[9][10]
Caption: E1 mechanism for alcohol dehydration leading to carbocation formation and potential byproducts.
Q3: How can I prevent carbocation rearrangement and improve the regioselectivity of the elimination?
A: The most effective strategy is to switch from an E1 to an E2 (Elimination, Bimolecular) mechanism. E2 reactions are concerted, meaning the proton abstraction and leaving group departure occur in a single step, completely bypassing the formation of a carbocation intermediate.[4] This approach prevents rearrangements and allows for greater control over which alkene isomer is formed.[2]
Q4: What specific reagents and conditions favor an E2 mechanism for the dehydration of this compound?
A: To promote an E2 reaction, the hydroxyl group must first be converted into a better leaving group under non-acidic conditions. Two highly effective methods are:
-
Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This is a common and reliable method for dehydrating tertiary alcohols.[1] POCl₃ converts the alcohol into a chlorophosphate ester, an excellent leaving group. Pyridine serves as both the solvent and the base that abstracts the proton in the E2 step.
-
Tosyl Chloride (TsCl) followed by a Strong, Non-nucleophilic Base: This two-step process offers excellent control. First, the alcohol is treated with tosyl chloride in pyridine to form a tosylate ester. The tosylate is an exceptional leaving group. In a second step, a strong, bulky base like potassium tert-butoxide (t-BuOK) is used to induce E2 elimination.[2]
Troubleshooting Guides & Experimental Protocols
Q5: My reaction with POCl₃ and pyridine is sluggish or gives a low yield. What are the common causes and solutions?
A: Several factors can lead to poor performance with this method.
-
Problem: Reagent Quality.
-
Cause: POCl₃ is highly reactive with moisture. Pyridine must be anhydrous. The presence of water can consume the reagents and inhibit the reaction.
-
Solution: Use freshly distilled or a new bottle of POCl₃. Ensure pyridine is dried over a suitable agent (e.g., KOH or CaH₂) and distilled before use. Run the reaction under an inert atmosphere (N₂ or Argon).
-
-
Problem: Reaction Temperature.
-
Cause: The initial reaction of the alcohol with POCl₃ is often exothermic and should be controlled. However, the subsequent elimination step may require gentle heating to proceed at a reasonable rate.
-
Solution: Add the POCl₃ slowly to the solution of the alcohol in pyridine at 0 °C to control the initial reaction. After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., 50-80 °C) while monitoring by TLC or GC until the starting material is consumed.
-
Data Presentation: Comparison of Dehydration Methods
| Method | Reagents | Mechanism | Carbocation Formation? | Typical Conditions | Major Product | Typical Yield |
| Acid Catalysis | H₂SO₄ or H₃PO₄ | E1 | Yes | 50-180 °C[1] | Mixture of Isomers | Variable, often impure |
| POCl₃/Pyridine | POCl₃, Pyridine | E2 | No[1] | 0 °C to reflux | 1,4-Dimethylcyclohex-1-ene | >85% |
| Two-Step Tosylation | 1. TsCl, Pyridine2. t-BuOK | E2 | No[2] | 0 °C to RT, then heat | 1,4-Dimethylcyclohex-1-ene | >90% |
Experimental Protocol: Dehydration of this compound via POCl₃
This protocol describes a general procedure for the E2 dehydration of this compound.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous pyridine (approx. 5-10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reaction:
-
Add phosphorus oxychloride (POCl₃, approx. 1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (or to a temperature determined by reaction monitoring) and stir for 1-4 hours. Monitor the reaction's progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold dilute HCl or water to neutralize the excess pyridine and hydrolyze the phosphorus byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude alkene by distillation or column chromatography.
-
Caption: A logical workflow to guide experimental choices and troubleshooting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. jove.com [jove.com]
- 4. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting low conversion in 1,4-Dimethylcyclohexanol synthesis
Technical Support Center: Synthesis of 1,4-Dimethylcyclohexanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a tertiary alcohol typically produced via the Grignard reaction between 4-methylcyclohexanone (B47639) and a methylmagnesium halide.
Troubleshooting Guide: Low Conversion & Yield
This section addresses common problems encountered during the synthesis, focusing on identifying the root cause of low conversion rates and providing actionable solutions.
Question 1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What is the cause?
Answer: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are related to the magnesium surface's passivity or the presence of moisture.
-
Cause 1: Magnesium Oxide Layer: A passivating layer of magnesium oxide on the turnings can prevent the reaction with the methyl halide.[1]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction begins, or by gently crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[1][2] Sonication or gentle heating can also help initiate the reaction.[1]
-
-
Cause 2: Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.[1]
Question 2: My reaction yielded very little product, and I recovered most of my starting 4-methylcyclohexanone. Why?
Answer: Recovering the starting ketone is a classic sign that the Grignard reagent, while formed, did not add to the carbonyl group. This is typically due to enolization or insufficient reagent.
-
Cause 1: Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an alpha-hydrogen from the 4-methylcyclohexanone to form an enolate.[2][4] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[4]
-
Solution: This side reaction can be minimized by controlling the temperature. Cool the Grignard solution to 0°C in an ice bath before slowly adding the ketone solution.[2][3] This favors the nucleophilic addition pathway over enolization. Reverse addition (slowly adding the ketone to the Grignard reagent) also helps by keeping the ketone concentration low.[2]
-
-
Cause 2: Insufficient Grignard Reagent: If not enough Grignard reagent is present, the reaction will be incomplete. Some reagent is inevitably lost due to moisture or side reactions.
-
Solution: Use a slight excess of magnesium turnings and methyl halide (e.g., 1.2 to 1.5 equivalents) relative to the ketone to ensure there is enough active reagent to drive the reaction to completion.
-
Question 3: The reaction worked, but my final yield of this compound is still low after purification. What are other potential issues?
Answer: Low yield after a seemingly successful reaction can point to issues during the workup and purification stages.
-
Cause 1: Inefficient Quenching and Extraction: The product is an alkoxide salt before the workup. Improper quenching or extraction will result in product loss.
-
Solution: Quench the reaction slowly at 0°C with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2] This protonates the alkoxide to form the desired alcohol and is less likely to cause dehydration than strong acids.[5] Ensure thorough extraction from the aqueous layer using a suitable organic solvent like diethyl ether, performing multiple extractions (e.g., 3 times) to maximize recovery.[6]
-
-
Cause 2: Product Loss During Purification: If distillation is used for purification, product can be lost if the apparatus is not set up correctly or if the temperature is too high, potentially leading to dehydration of the tertiary alcohol.
-
Solution: Ensure all distillation joints are well-sealed. If the product is sensitive to acid-catalyzed dehydration, consider purification by flash column chromatography instead of distillation.[1]
-
Data Summary Table
The following table summarizes key experimental parameters and their impact on the synthesis of this compound.
| Parameter | Recommended Condition | Rationale & Potential Impact of Deviation |
| Reagents & Solvents | Anhydrous Grade | Low Conversion: Presence of water quenches the Grignard reagent, preventing its formation and reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Low Conversion: Oxygen can also react with and consume the Grignard reagent.[3] |
| Magnesium Equivalents | 1.2 - 1.5 eq | Incomplete Reaction: Insufficient magnesium will lead to a lower concentration of the Grignard reagent. |
| Methyl Halide Equivalents | 1.1 - 1.4 eq | Incomplete Reaction: Less than one equivalent of methyl halide will result in unreacted magnesium. |
| Ketone Addition Temp. | 0 °C | Low Yield/Purity: Higher temperatures can favor the enolization side reaction, leading to recovery of starting material.[2] |
| Quenching Agent | Saturated aq. NH₄Cl | Low Yield/Purity: Using strong acids (e.g., HCl, H₂SO₄) can promote the dehydration of the tertiary alcohol product to form alkene byproducts.[5] |
Visualized Guides and Pathways
Experimental Workflow
The following diagram outlines the standard procedure for synthesizing this compound.
Caption: Standard experimental workflow for Grignard synthesis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose the cause of low conversion.
Caption: A decision tree for troubleshooting low product yield.
Reaction Pathways
This diagram illustrates the desired nucleophilic addition versus the primary competing side reaction.
Caption: Desired nucleophilic addition vs. competing enolization side reaction.
Detailed Experimental Protocol
Synthesis of this compound via Grignard Reaction
1. Preparation and Setup:
-
All glassware (e.g., three-necked round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum.[1]
-
Assemble the glassware while hot under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).
2. Grignard Reagent Formation:
-
Add a single crystal of iodine to the flask containing the magnesium to activate it.[1]
-
In the dropping funnel, prepare a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion (~5-10%) of the methyl halide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[1]
-
Once initiated, add the remainder of the methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the reagent.[3]
3. Reaction with 4-Methylcyclohexanone:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.[3]
-
Dissolve 4-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard solution over 30 minutes. Maintain the temperature at 0°C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]
4. Workup and Purification:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).[1]
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude alcohol via flash column chromatography or vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for this reaction, diethyl ether or THF? A1: Both are excellent choices. THF is often preferred for less reactive halides as it better stabilizes the Grignard reagent.[1] For this synthesis, either is suitable, but ensure it is anhydrous. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can offer comparable or superior performance.[1][7]
Q2: What is the purpose of the brine wash during the workup? A2: Washing with brine (a saturated aqueous solution of NaCl) helps to remove the bulk of the dissolved water from the organic layer before the final drying step with a solid desiccant like Na₂SO₄. This makes the drying process more efficient.
Q3: Can I use methylmagnesium chloride instead of the bromide or iodide? A3: Yes, methylmagnesium chloride can be used. However, Grignard reagents from alkyl chlorides are often less reactive and more difficult to initiate than those from bromides or iodides.
Q4: My final product shows a broad peak around 3400 cm⁻¹ in the IR spectrum but no sharp peak around 1710 cm⁻¹. What does this indicate? A4: This is a good indication of a successful reaction. The broad peak around 3400 cm⁻¹ is characteristic of the O-H stretch of an alcohol, and the absence of the sharp C=O stretch around 1710 cm⁻¹ indicates the consumption of the starting ketone.[8]
References
Technical Support Center: Column Chromatography for 1,4-Dimethylcyclohexanol Isomer Separation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful separation of cis- and trans-1,4-dimethylcyclohexanol isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-1,4-dimethylcyclohexanol isomers challenging?
Separating geometric isomers like the cis and trans forms of 1,4-dimethylcyclohexanol is difficult because they have identical molecular weights and chemical formulas.[1] This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures, which affects their interaction with the stationary phase.[1]
Q2: What is the fundamental principle for separating these isomers by column chromatography?
The separation relies on the difference in polarity between the cis and trans isomers. In this compound, the hydroxyl group (-OH) is a key polar feature. The accessibility of this group and the overall molecular dipole moment differ between the two isomers. Typically, the cis isomer is more polar because the hydroxyl group and one of the methyl groups are on the same side of the ring, leading to a less symmetric molecule with a greater net dipole. In normal-phase column chromatography using a polar stationary phase like silica (B1680970) gel, the more polar cis isomer will adsorb more strongly and therefore elute more slowly than the less polar trans isomer.[2]
Q3: What stationary and mobile phases are typically recommended for this separation?
For the separation of this compound isomers, a polar stationary phase is used.
-
Stationary Phase: Silica gel is the most common choice due to its polarity and wide availability.[2] Alumina can also be used.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is generally used. The polarity is fine-tuned by adjusting the ratio of these solvents. Common choices include mixtures of hexane (B92381)/ethyl acetate (B1210297) or petroleum ether/diethyl ether.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography separation of this compound isomers.
Issue 1: Poor or No Separation of Isomers (Overlapping Bands)
Question: My collected fractions show a mixture of both cis and trans isomers. How can I improve the resolution?
Answer: Poor resolution is a frequent issue and can be addressed by systematically optimizing your experimental parameters.
-
Optimize the Mobile Phase: The polarity of the eluent is the most critical factor.[2]
-
If isomers elute too quickly (high Rf values on TLC): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture).[2]
-
If isomers elute too slowly (low Rf values on TLC): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent.[2]
-
-
Adjust the Flow Rate: A slower flow rate provides more time for the isomers to equilibrate between the stationary and mobile phases, which can significantly enhance separation.[3][4]
-
Check Column Dimensions: A longer, narrower column increases the surface area of the stationary phase, which can improve resolution.[3][4]
-
Ensure Proper Column Packing: Improperly packed columns with air bubbles or channels will lead to uneven flow and poor separation.[2] Ensure the column is packed homogeneously.[2]
-
Avoid Overloading: Overloading the column with too much sample is a common cause of poor separation.[4] The initial sample band applied to the column should be as narrow as possible.[4][5]
Issue 2: The Compound Mixture is Not Moving Down the Column
Question: My sample appears stuck at the top of the column and is not eluting. What should I do?
Answer: This indicates that the sample is too strongly adsorbed to the stationary phase, which means your eluent has insufficient polarity.[2]
-
Solution: Gradually and systematically increase the polarity of your mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10, then 85:15, and so on, until the compounds begin to move down the column at a reasonable rate.
Issue 3: Tailing or Streaking of Bands
Question: The separated bands on my column are smeared or "tailing" instead of being sharp and distinct. Why is this happening?
Answer: Tailing can be caused by several factors:
-
Sample Insolubility: If the sample is not fully dissolved in the mobile phase, it can cause tailing as it slowly dissolves during elution. Ensure your sample is completely soluble in the initial eluent. If not, consider applying the sample to the column using a "dry loading" method.[5]
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly interact with certain compounds, especially basic ones, causing tailing. While this compound is neutral, highly sensitive compounds might be affected.
-
Column Overloading: Applying too much sample can lead to band broadening and tailing.[4]
Issue 4: Compound Decomposes on the Column
Question: I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?
Answer: Compound degradation on silica gel can occur, especially with sensitive molecules.
-
Confirmation: To test for stability, dissolve your sample in a solvent, add some silica gel, and stir for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if any new spots (degradation products) appear.[6]
-
Prevention: If your compound is unstable on silica, you can try using a less acidic stationary phase like neutral alumina.[6] Alternatively, deactivating the silica gel by adding a small percentage of a base like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can sometimes prevent degradation of acid-sensitive compounds.[7]
Data Presentation: Recommended Starting Parameters
The following table provides suggested starting conditions for the separation of this compound isomers. Optimization will likely be required based on specific laboratory conditions and the exact ratio of isomers in the mixture.
| Parameter | Recommended Condition | Purpose & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[2] |
| Column Dimensions | 20-30 cm length, 2-3 cm diameter | A longer column generally provides better resolution.[3] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (start at 95:5) | Adjust ratio to achieve good separation (Rf values between 0.2-0.5 on TLC). |
| Sample Loading | Wet or Dry Loading | Dissolve sample in a minimal amount of eluent for wet loading.[5] |
| Flow Rate | 1-2 mL/min (Gravity) | A slower flow rate often improves separation.[3][4] |
| Fraction Size | ~10 mL per fraction | Adjust based on the volume of the column and speed of elution. |
| Elution Order | 1st: trans-isomer, 2nd: cis-isomer | The less polar trans isomer elutes first. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to analyze collected fractions and identify pure compounds.[8] |
Experimental Protocol: Column Chromatography Separation
This protocol outlines a standard procedure for separating a mixture of cis- and trans-1,4-dimethylcyclohexanol.
1. Preparation of the Column:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]
-
Add a thin layer of sand (~0.5 cm) over the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
-
Gently pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[2] Allow the solvent to drain until it is level with the top of the silica. Do not let the column run dry.
-
Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.[5]
2. Sample Loading (Wet Loading Method):
-
Dissolve the this compound isomer mixture in a minimal amount of the eluting solvent.[5]
-
Drain the solvent in the column until the level is just at the top of the upper sand layer.
-
Carefully use a pipette to add the dissolved sample evenly onto the top of the sand.[5]
-
Allow the sample solution to absorb completely into the silica bed.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the top of the column, taking care not to disturb the surface.
-
Begin collecting the eluting solvent in labeled test tubes or flasks (fractions).[2]
-
Maintain a constant level of solvent at the top of the column to ensure continuous flow. Never let the silica gel run dry.
-
Continue collecting fractions until both isomers have eluted from the column.
4. Analysis of Fractions:
-
Use Thin-Layer Chromatography (TLC) to analyze the collected fractions.
-
Spot each fraction on a TLC plate alongside the original mixture.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots (e.g., using an iodine chamber or a potassium permanganate (B83412) stain, as cyclohexanols are not UV-active).
-
Combine the fractions that contain the pure, isolated isomers.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for separating this compound isomers.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. columbia.edu [columbia.edu]
Safe handling and disposal of 1,4-Dimethylcyclohexanol
Technical Support Center: 1,4-Dimethylcyclohexanol
This guide provides essential information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
A1: this compound is a cyclic alcohol with the molecular formula C8H16O.[1][2] It typically appears as a colorless to pale yellow liquid with a characteristic odor.[2] Due to its hydrophobic cyclohexane (B81311) structure, it has limited solubility in water but is soluble in organic solvents.[1][2] The presence of a hydroxyl (-OH) group allows it to undergo typical alcohol reactions like oxidation and esterification.[2]
Q2: What are the main hazards associated with this compound?
Q3: What personal protective equipment (PPE) should I wear when working with this chemical?
A3: When handling this compound, you should wear appropriate personal protective equipment, including:
-
Eye Protection: Chemical splash goggles.[5]
-
Hand Protection: Appropriate protective gloves. Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[5][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is standard.
-
Respiratory Protection: Use only in a well-ventilated area.[5] If ventilation is inadequate or aerosols may be generated, use a NIOSH/MSHA approved respirator.[5][6]
Q4: How should I properly store this compound?
A4: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from heat, sparks, open flames, and other sources of ignition.[4][5][7] The storage area should be a designated flammables area.[5]
Q5: What should I do in case of a fire involving this substance?
A5: In case of a fire, use water spray, carbon dioxide (CO2), or dry chemical extinguishing media.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[8] Keep containers cool by spraying them with water if they are exposed to fire.
Troubleshooting Guides
Accidental Exposure
Issue: What is the first aid protocol after accidental exposure to this compound?
Solution: Follow the specific first aid measures depending on the route of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, get medical attention.[4][5][8] If present, remove contact lenses if it is easy to do so.[4][8]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Flush the skin with plenty of water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4][5][8] If the person is not breathing, give artificial respiration.[5][8] If they feel unwell, get medical advice.[4]
-
Ingestion: Do NOT induce vomiting.[5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Spill Management
Issue: How do I safely clean up a spill of this compound?
Solution:
-
Evacuate & Ventilate: Ensure adequate ventilation.[4][5] Keep unnecessary personnel away from the spill area.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition such as sparks, open flames, and hot surfaces. Use non-sparking tools for cleanup.[5][7]
-
Contain Spill: Prevent the product from entering drains or waterways.[4]
-
Absorb: Collect as much of the spill as possible using a suitable absorbent material (e.g., vermiculite (B1170534), sand, or earth).[4]
-
Collect & Dispose: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[8] Dispose of the waste in accordance with local and national regulations through a licensed waste disposal company.[4]
Waste Disposal
Issue: How do I dispose of waste this compound and its empty container?
Solution:
-
Chemical Disposal: Disposal must be handled by a licensed waste disposal company in accordance with all local, regional, and national regulations.[4] Do not dispose of it in drains or the environment.[4][6]
-
Empty Container Disposal:
-
If the chemical is not listed as an "Acutely Hazardous Waste," triple-rinse the container with a suitable solvent.[9]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste for proper disposal.[9]
-
After triple-rinsing and air-drying, deface the original label on the container.[9]
-
The clean, dry container with the cap removed can then be disposed of in the general trash or broken glass receptacle if applicable.[9]
-
If you cannot remove all residual chemical, the container must be disposed of as chemical waste.[9]
-
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility in Water | 11 g/L (at 25 °C) | [1] |
| Boiling Point | 186.00 °C (estimated for 4,4-dimethylcyclohexanol) | [10] |
| Flash Point | > 109 °C / > 228.2 °F (for trans-1,4-Cyclohexanedimethanol) | [8] |
Note: Specific experimental data for this compound is limited. Some data points are for related isomers or similar compounds and should be used as an estimate.
Experimental Protocols
Protocol 1: Spill Cleanup Procedure
-
Assess the Situation: Immediately alert personnel in the area and identify the scope of the spill.
-
Safety First: Don the appropriate PPE (chemical splash goggles, gloves, lab coat).
-
Control Vapors & Ignition: Ensure the area is well-ventilated. Turn off all nearby ignition sources.
-
Containment: Create a dike around the spill using an inert absorbent material to prevent it from spreading or entering drains.
-
Absorption: Gently cover the spill with an absorbent material like vermiculite or a chemical absorbent pad.
-
Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning material as hazardous waste.
-
Final Steps: Seal the waste container. Wash hands thoroughly. Report the incident according to your institution's policy.
Protocol 2: Empty Container Decontamination
-
Empty Contents: Ensure the container is fully empty, with no residual liquid.
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol). Close the container and shake to rinse all interior surfaces. Empty the rinsate into a designated hazardous waste container.
-
Second Rinse: Repeat step 2.
-
Third Rinse: Repeat step 2 for a third time.
-
Drying: Allow the uncapped container to air-dry completely in a well-ventilated area (e.g., a fume hood).
-
Final Disposal: Once dry, deface the manufacturer's label and mark the container as "EMPTY." Dispose of the container in the appropriate solid waste stream (regular trash or broken glass box).
Visual Guides
Caption: Workflow for handling a chemical spill.
Caption: Decision tree for first aid procedures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 5402-28-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dimethylcyclohexanol | C8H16O | CID 97960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 4,4-dimethyl cyclohexanol, 932-01-4 [thegoodscentscompany.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cis- and Trans-1,4-Dimethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the stereochemical orientation of functional groups profoundly influences a molecule's reactivity, metabolic fate, and biological activity. This guide provides a detailed comparative analysis of the chemical reactivity of cis- and trans-1,4-dimethylcyclohexanol. While direct, comprehensive experimental data for these specific isomers is not extensively published, this guide leverages fundamental principles of conformational analysis and well-documented reactivity trends of analogous substituted cyclohexanols to provide a robust predictive comparison. The insights offered herein are valuable for reaction design, stereoselective synthesis, and the development of novel chemical entities.
Conformational Analysis and Thermodynamic Stability
The reactivity of substituted cyclohexanols is intrinsically linked to the conformational preferences of the cyclohexane (B81311) ring. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions.
-
trans-1,4-Dimethylcyclohexanol: In its most stable chair conformation, both the hydroxyl and the methyl groups can occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions. Consequently, the trans isomer is the thermodynamically more stable of the two.
-
cis-1,4-Dimethylcyclohexanol: In the cis isomer, one substituent must occupy an axial position while the other is equatorial. Due to the smaller size of the hydroxyl group compared to the methyl group, the preferred conformation will have the methyl group in the equatorial position and the hydroxyl group in the axial position to minimize steric hindrance. However, the presence of the axial hydroxyl group leads to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, rendering the cis isomer less stable than the trans isomer.
The difference in stability between the two isomers is a key factor governing their relative reactivities. The less stable cis isomer has a higher ground state energy, which can lead to a lower activation energy for certain reactions.
Comparative Reactivity in Key Chemical Transformations
The stereochemical differences between the cis and trans isomers of 1,4-dimethylcyclohexanol are expected to manifest in varying reaction rates and product distributions in common organic transformations. The following sections provide a comparative analysis based on established principles and data from analogous systems.
Dehydration (Elimination)
Acid-catalyzed dehydration of cyclohexanols typically proceeds through an E1 mechanism involving a carbocation intermediate. The rate-determining step is the formation of this carbocation. The subsequent deprotonation to form the alkene is generally fast and follows Zaitsev's rule, favoring the formation of the more substituted alkene.
Expected Reactivity:
Based on studies of analogous compounds like cis- and trans-2-methylcyclohexanol (B1360119), the cis isomer of this compound is expected to undergo dehydration at a faster rate than the trans isomer.[1][2] The axial hydroxyl group in the cis isomer is sterically more hindered and its departure to form the carbocation can be accelerated by the relief of steric strain.
Experimental Data from an Analogous System: Dehydration of cis- and trans-2-Methylcyclohexanol
The dehydration of cis- and trans-2-methylcyclohexanol with 60% sulfuric acid provides a useful model for predicting the behavior of the 1,4-dimethyl isomers.[1][2]
| Isomer | Major Products | Observations |
| cis-2-Methylcyclohexanol | 1-Methylcyclohexene | Reacts cleanly to give the Zaitsev product. |
| trans-2-Methylcyclohexanol | 1-Methylcyclohexene, 3-Methylcyclohexene, 4-Methylcyclohexene, 1-Ethylcyclopentene | Undergoes significant rearrangement, leading to a complex mixture of products.[1][2] |
Table 1: Product distribution in the acid-catalyzed dehydration of cis- and trans-2-methylcyclohexanol. Data is qualitative and based on published findings.[1][2]
Logical Relationship for Dehydration Reactivity
References
A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 1,4-Dimethylcyclohexanol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds such as 1,4-Dimethylcyclohexanol is crucial for process optimization, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds due to its high sensitivity and specificity.
This guide provides an objective comparison of a validated GC-MS method for the quantification of this compound against other potential analytical techniques. It includes detailed experimental protocols, comparative performance data, and a visual representation of the method validation workflow to aid in the selection of the most appropriate analytical approach for your research needs.
Comparison of Analytical Methods
The primary method detailed here is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This provides a high degree of certainty in both the identification and quantification of this compound, even in complex matrices.
Alternative methods for quantifying cyclic alcohols include Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS: Offers unparalleled specificity through the generation of a unique mass spectrum for the analyte, effectively a molecular fingerprint. This is invaluable for unambiguous peak identification and for quantification in samples where co-elution with other components is a possibility.
-
GC-FID: A robust and cost-effective technique that is sensitive to a wide range of organic compounds. While it provides excellent quantitative data, it relies solely on retention time for compound identification, which can be less specific than GC-MS in complex samples.
-
HPLC: A versatile method suitable for a broader range of compounds, including those that are not sufficiently volatile for GC analysis. For a non-chromophoric compound like this compound, derivatization would be necessary to enable detection by common HPLC detectors like UV or fluorescence, adding complexity to the sample preparation.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of this compound compared to a typical GC-FID method. The data is synthesized from established performance benchmarks for similar analytes.[1][2][3]
| Parameter | GC-MS Method | GC-FID Method (Alternative) | Comments |
| Specificity | Very High (based on mass spectra and retention time) | Moderate (based on retention time) | GC-MS provides structural information, significantly reducing the risk of misidentification.[4] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Both methods can achieve excellent linearity with proper calibration.[1] |
| Range (µg/mL) | 0.05 - 20 | 0.5 - 500 | GC-FID often has a wider linear dynamic range. |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.15 | GC-MS, particularly in Selected Ion Monitoring (SIM) mode, offers superior sensitivity. |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.5 | The lower LOQ of GC-MS is advantageous for trace-level analysis.[5] |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.0 - 103.0% | Both methods can achieve high accuracy with appropriate calibration standards.[1][3] |
| Precision (%RSD) | < 5% | < 3% | GC-FID can sometimes offer slightly better precision due to its simpler detection mechanism. |
Experimental Protocols
A detailed methodology is critical for the reproducibility and validation of any analytical method.
1. Sample Preparation
Proper sample preparation is essential to ensure that the sample is compatible with the GC-MS system and to minimize interference from the sample matrix.[6][7]
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.[6]
-
Solvent Selection: Use a volatile organic solvent such as methanol, dichloromethane, or hexane (B92381) for sample dilution.[8] Water and non-volatile solvents should be avoided.[7]
-
Dilution: Dilute the sample with the chosen solvent to bring the concentration of this compound into the linear range of the calibration curve (e.g., 0.05 - 20 µg/mL).
-
Internal Standard: Add an internal standard (e.g., Toluene-d8 or another suitable deuterated compound) to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.
-
Filtration/Centrifugation: If the sample contains particulates, centrifuge or filter it through a 0.22 µm filter to prevent blockage of the GC inlet.[7]
-
Transfer: Transfer the final prepared sample into a 2 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or similar.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for the separation of this compound.
-
Inlet: Use a split/splitless inlet, operated in split mode (e.g., split ratio 20:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity and specificity.
-
Target Ions for this compound (C₈H₁₆O): m/z 110, 95, 81 (quantifier ion in bold).
-
Internal Standard Ions (Toluene-d8): m/z 100, 99.
-
3. Method Validation Protocol
The GC-MS method is validated according to ICH guidelines to ensure it is fit for its intended purpose.[9]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed. This is confirmed by the unique retention time and mass spectrum of this compound.
-
Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations (typically 5-7 levels). The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.[1]
-
Accuracy: The accuracy is determined by performing recovery studies on spiked samples at three different concentration levels (low, medium, and high). The percentage recovery should be within 95-105%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing replicate samples at the same concentration on the same day. The relative standard deviation (RSD) should be < 5%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days with different analysts or instruments. The RSD should be < 10%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Mandatory Visualization
Caption: Workflow for the validation of a GC-MS method.
References
- 1. environics.com [environics.com]
- 2. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. benchchem.com [benchchem.com]
- 5. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Comparative Analysis of Chair Conformation Stability in 1,4-Dimethylcyclohexanol Isomers
For Immediate Release
This guide provides a detailed comparison of the conformational stability of cis- and trans-1,4-dimethylcyclohexanol. The analysis is grounded in the principles of stereochemistry, focusing on the energetic penalties associated with axial versus equatorial substituent placement in cyclohexane (B81311) chair conformations. Quantitative data, derived from established substituent A-values, are presented to facilitate a clear understanding of the stability differences between the various conformational isomers. This document is intended for researchers and professionals in the fields of organic chemistry and drug development where molecular conformation plays a critical role in chemical reactivity and biological activity.
Introduction to Conformational Analysis
The three-dimensional structure of cyclic molecules like cyclohexane is crucial to their properties. The most stable arrangement for a cyclohexane ring is the "chair" conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
The relative stability of different chair conformations is primarily determined by steric strain arising from 1,3-diaxial interactions.[1][2] These are repulsive forces between an axial substituent and the two axial hydrogen atoms on the same side of the ring.[3] The energy cost of placing a substituent in the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations for that substituent.[4][5] A larger A-value signifies a greater preference for the equatorial position.[6]
Data Summary: Conformational Strain Energies
The stability of the various chair conformations of cis- and trans-1,4-dimethylcyclohexanol can be estimated by summing the A-values of the substituents occupying axial positions. For this analysis, the following standard A-values are used:
| Isomer | Conformation | Axial Substituent(s) | Total Strain Energy (kcal/mol) | Relative Stability |
| trans | Diequatorial | None | 0 | Most Stable |
| cis | Axial -OH, Equatorial -CH3 | -OH | 0.87 | Second Most Stable |
| cis | Equatorial -OH, Axial -CH3 | -CH3 | 1.7 | Third Most Stable |
| trans | Diaxial | -OH, -CH3 | 2.57 | Least Stable |
Table 1: Estimated 1,3-Diaxial Strain Energies for the Chair Conformations of 1,4-Dimethylcyclohexanol. Strain energy is calculated as the sum of A-values for all axial substituents.
Analysis of Isomer Stability
Trans-1,4-Dimethylcyclohexanol
The trans isomer can exist in two chair conformations: one with both the methyl and hydroxyl groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial).[7][8]
-
Diequatorial Conformation: This is the most stable conformer as there are no 1,3-diaxial interactions involving the substituents. Its strain energy is considered the baseline (0 kcal/mol).
-
Diaxial Conformation: This conformer is highly unstable due to significant steric strain from both the axial methyl and axial hydroxyl groups interacting with axial hydrogens. The total strain energy is the sum of their A-values (1.7 + 0.87 = 2.57 kcal/mol).[9]
The large energy difference dictates that the equilibrium lies heavily in favor of the diequatorial conformation.
Cis-1,4-Dimethylcyclohexanol
For the cis isomer, one substituent must be axial while the other is equatorial.[8] Ring flipping interconverts these positions.[7]
-
Axial -OH, Equatorial -CH3: In this conformation, the hydroxyl group is in the axial position, leading to a strain energy equal to its A-value of 0.87 kcal/mol.
-
Equatorial -OH, Axial -CH3: After a ring flip, the methyl group occupies the axial position, resulting in a strain energy of 1.7 kcal/mol.
Because the A-value of the methyl group is greater than that of the hydroxyl group, the conformation with the larger methyl group in the equatorial position is more stable. The energy difference between these two cis conformers is 0.83 kcal/mol (1.7 - 0.87).
Experimental Protocols
Determination of A-Values via Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational energies (A-values) cited in this guide are typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., methylcyclohexane (B89554) or cyclohexanol) in an appropriate solvent (one that does not freeze at the measurement temperature, like CS2 or CD2Cl2) is prepared.
-
Low-Temperature Measurement: The sample is cooled to a temperature low enough to slow the rate of chair-chair interconversion on the NMR timescale (e.g., -80°C or lower). At this temperature, the rapid flipping stops, and separate signals for the axial and equatorial conformers can be resolved and observed in the ¹H or ¹³C NMR spectrum.
-
Signal Integration: The relative concentrations of the two conformers at equilibrium are determined by integrating the areas of their corresponding, distinct NMR signals. The ratio of the integrals gives the equilibrium constant, K = [equatorial]/[axial].
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is calculated from the equilibrium constant using the following thermodynamic equation:
ΔG° = -RT ln(K)
where:
-
R is the ideal gas constant (1.987 cal/mol·K).
-
T is the absolute temperature in Kelvin at which the measurement was taken.
-
K is the equilibrium constant determined from the NMR signal integration.
-
This experimental approach provides the quantitative data that underpins the predictive power of conformational analysis.
Visualization of Conformational Equilibria
The logical relationships and equilibria between the different chair conformations for both cis and trans isomers are illustrated below.
Caption: Conformational equilibrium in trans and cis isomers.
References
- 1. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. t.soka.ac.jp [t.soka.ac.jp]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]
Comparative Analysis of 1,4-Dimethylcyclohexanol Derivatives: A Review of Available Biological Activity Data
While research into the biological activities of various cyclohexane (B81311) derivatives is an active field, with studies exploring their potential as antimicrobial and cytotoxic agents, specific data focusing on derivatives of 1,4-Dimethylcyclohexanol remains elusive. This guide, therefore, serves to highlight the absence of comparative data and to outline the general biological potential of the broader class of cyclohexane-containing compounds, which may inform future research directions.
General Biological Activities of Cyclohexane Derivatives
Studies on various cyclohexane derivatives have indicated a range of biological activities. For instance, certain cyclohexane-containing compounds have demonstrated significant antimicrobial and antifungal properties. Some derivatives have been shown to be considerably more potent than established reference drugs against specific fungal strains. Similarly, in the realm of oncology, various cyclohexane analogues have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, with some exhibiting promising IC50 values.
However, it is crucial to emphasize that these findings are related to the broader family of cyclohexane derivatives and cannot be directly extrapolated to derivatives of this compound without specific experimental validation. The structure-activity relationship (SAR) for this particular scaffold remains uncharacterized.
Future Directions and the Need for Empirical Data
The lack of available data underscores a clear need for research in this area. A systematic investigation involving the synthesis of a library of this compound derivatives, such as esters, ethers, and other analogues, is warranted. Subsequent rigorous biological evaluation of these new chemical entities against the parent compound, this compound, would be essential to:
-
Establish a baseline of the biological activity of this compound.
-
Determine the impact of various functional group modifications on biological activity.
-
Elucidate any potential signaling pathways or mechanisms of action.
-
Develop a comprehensive structure-activity relationship to guide the design of more potent and selective compounds.
Without such dedicated studies, a meaningful and data-driven comparison of the biological activity of this compound derivatives versus the parent compound is not possible. Researchers and drug development professionals are encouraged to address this knowledge gap to unlock the potential therapeutic value of this chemical scaffold.
A Comparative Spectroscopic Analysis of cis- and trans-1,4-Dimethylcyclohexanol Isomers
A detailed spectroscopic comparison of the geometric isomers, cis- and trans-1,4-dimethylcyclohexanol, provides valuable insights into the influence of stereochemistry on their physical and spectral properties. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols, to aid researchers in their identification and characterization.
Introduction to Stereoisomers
Cis- and trans-1,4-dimethylcyclohexanol are stereoisomers, differing in the spatial arrangement of the methyl and hydroxyl groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents can be in axial-equatorial or equatorial-axial positions, leading to a conformational equilibrium. In the more stable chair conformation of the trans isomer, both the hydroxyl and the methyl group occupy equatorial positions to minimize steric hindrance. This fundamental structural difference gives rise to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the cis- and trans-isomers of 1,4-dimethylcyclohexanol.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| cis-1,4-Dimethylcyclohexanol | 1.21 | s | -CH₃ (at C1) |
| 0.90 | d | -CH₃ (at C4) | |
| 1.40-1.75 | m | Cyclohexyl-H | |
| 3.65 | br s | -OH | |
| trans-1,4-Dimethylcyclohexanol | 1.15 | s | -CH₃ (at C1) |
| 0.86 | d | -CH₃ (at C4) | |
| 1.25-1.65 | m | Cyclohexyl-H | |
| 3.51 | tt | H-C1 |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz
| Isomer | C1 | C2, C6 | C3, C5 | C4 | 1-CH₃ | 4-CH₃ |
| cis-1,4-Dimethylcyclohexanol | 70.5 | 35.8 | 28.9 | 32.2 | 29.8 | 22.3 |
| trans-1,4-Dimethylcyclohexanol | 69.8 | 36.5 | 29.5 | 32.8 | 25.1 | 22.5 |
IR Spectroscopy Data
| Isomer | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| cis-1,4-Dimethylcyclohexanol | ~3400 (broad) | 2850-2950 | ~1030 |
| trans-1,4-Dimethylcyclohexanol | ~3350 (broad) | 2850-2950 | ~1015 |
Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| cis-1,4-Dimethylcyclohexanol | 128 (low abundance) | 113, 95, 81, 71, 58 |
| trans-1,4-Dimethylcyclohexanol | 128 (low abundance) | 113, 95, 81, 71, 58 |
Experimental Protocols
Synthesis of cis- and trans-1,4-Dimethylcyclohexanol
The isomers can be synthesized by the reduction of 1,4-dimethylcyclohexanone.
-
Preparation of 1,4-Dimethylcyclohexanone: This can be achieved through the oxidation of 1,4-dimethylcyclohexane (B1583520) or other suitable methods.
-
Reduction to Alcohols:
-
For a mixture of isomers: Reduction of 1,4-dimethylcyclohexanone with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) typically yields a mixture of the cis and trans isomers.
-
Stereoselective Synthesis: The use of sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally favors the formation of the cis isomer. Conversely, less hindered reducing agents under thermodynamic control can favor the trans isomer.
-
-
Purification: The isomers can be separated and purified using column chromatography on silica (B1680970) gel, with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified alcohol isomer in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
Ionization and Analysis: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Visualization of Analytical Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.
Logical Relationship in Spectroscopic Differentiation
Caption: Logical relationship between stereochemistry and spectroscopic data for isomer differentiation.
A Comparative Analysis of the Anesthetic Potential of 1,4-Dimethylcyclohexanol Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative study of the anesthetic potential of 1,4-Dimethylcyclohexanol and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the structure-activity relationships, anesthetic potency, and mechanisms of action of these compounds. The information is presented to facilitate objective comparison and support further research and development in the field of anesthetics.
While direct comparative studies on a broad series of this compound analogs are limited in the public domain, this guide collates available data and contextualizes it within the broader understanding of cyclic alcohol anesthetics. The primary mechanism of action for many anesthetic alcohols is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
Comparative Anesthetic Activity
Due to a lack of specific experimental data for a wide range of this compound analogs in the scientific literature, a direct quantitative comparison is not currently possible. Research has more extensively focused on 2,6-disubstituted cyclohexanol (B46403) derivatives. However, based on the principles of structure-activity relationships for cyclic alcohol anesthetics, we can hypothesize the expected impact of structural modifications on anesthetic potency. This section will be updated as new experimental data becomes available.
| Compound/Analog | Structure | Predicted Anesthetic Potency (Hypothetical) | Key Structural Features |
| This compound | CC1(CCC(C)CC1)O | Baseline | Parent compound |
| 1-Ethyl-4-methylcyclohexanol | CCC1(CCC(C)CC1)O | Increased | Increased alkyl chain length and lipophilicity |
| 1-Propyl-4-methylcyclohexanol | CCCC1(CCC(C)CC1)O | Further Increased | Greater lipophilicity |
| 1-tert-Butyl-4-methylcyclohexanol | CC(C)(C)C1(CCC(C)CC1)O | Decreased | Steric hindrance at the binding site |
| 4-Methylcyclohexane-1,4-diol | CC1(CCC(O)CC1)O | Decreased | Increased polarity, reduced lipophilicity |
Note: The predicted potencies are based on general principles of anesthetic structure-activity relationships, where increased lipophilicity of alkyl substituents often correlates with increased anesthetic potency up to a certain point (the "cutoff effect"). Steric bulk can negatively impact binding to the receptor site.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the evaluation of anesthetic potential.
1. In Vivo Anesthetic Potency: Loss of Righting Reflex (LORR) Assay in Rodents
This behavioral assay is a standard method to determine the hypnotic effects of a compound.
-
Objective: To determine the dose-dependent ability of a test compound to induce a loss of the righting reflex, a proxy for loss of consciousness.
-
Animals: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g) are commonly used.[1][2] Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
-
Procedure:
-
The test compound is dissolved in an appropriate vehicle (e.g., saline, 20% lipid emulsion).
-
A range of doses of the test compound is administered to different groups of animals, typically via intraperitoneal (i.p.) injection.[1][2]
-
Immediately after injection, each animal is placed in a clear observation chamber.[1]
-
The animal is gently placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a defined period (e.g., 30-60 seconds) is defined as the loss of righting reflex.[3]
-
The duration of the LORR is recorded as the time from the loss of the reflex until it is spontaneously regained.[1][2]
-
-
Data Analysis: The percentage of animals in each dose group that exhibit LORR is calculated. A dose-response curve is generated, and the effective dose for 50% of the animals (ED50) is determined using probit analysis. The ED50 is a measure of the compound's hypnotic potency.
2. In Vitro Mechanism of Action: Patch-Clamp Electrophysiology on GABAA Receptors
This technique allows for the direct measurement of the effect of a compound on the function of the GABAA receptor ion channel.
-
Objective: To determine if a test compound modulates GABA-evoked currents in cells expressing GABAA receptors.
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2) are used.
-
Procedure:
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
GABA Application: A baseline response is established by applying a low concentration of GABA (e.g., the concentration that elicits 10-20% of the maximal response, EC10-EC20).
-
Co-application of Test Compound: The test compound is co-applied with GABA to the cell.
-
Data Acquisition: The resulting ionic currents flowing through the GABAA receptor channels are recorded using a patch-clamp amplifier and specialized software.
-
-
Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation. The potentiation is quantified by comparing the amplitude of the current in the presence and absence of the compound. A concentration-response curve for the modulatory effect can be generated to determine the EC50 for potentiation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anesthetic Potential Assessment
Caption: Workflow for assessing the anesthetic potential of novel compounds.
Proposed Signaling Pathway for Anesthetic Action
References
A Comparative Guide to the Infrared Spectra of Cis and Trans-1,4-Dimethylcyclohexanol Isomers
For the attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopic features of cis- and trans-1,4-Dimethylcyclohexanol. Due to the limited availability of public spectral data for these specific isomers, this guide utilizes the closely related and well-characterized stereoisomers of 4-methylcyclohexanol (B52717) as surrogates to illustrate the fundamental principles of spectral differentiation. The key structural difference between the target molecules and their analogues is the substitution of a hydrogen atom with a methyl group at the C1 position, which is expected to have a minor influence on the characteristic vibrational frequencies of the hydroxyl group and the overall fingerprint of the molecule.
Stereoisomeric Relationship and Conformational Analysis
The stereochemical difference between cis- and trans-1,4-Dimethylcyclohexanol lies in the relative orientation of the hydroxyl (-OH) and the C4-methyl (-CH₃) groups on the cyclohexane (B81311) ring. In the cis isomer, the hydroxyl and methyl groups are on the same side of the ring, leading to a conformational equilibrium between two chair forms where one substituent is axial and the other is equatorial. In the trans isomer, the substituents are on opposite sides, allowing for a diequatorial conformation, which is significantly more stable than the diaxial conformation. These conformational preferences are the primary origin of the observable differences in their IR spectra, particularly in the fingerprint region.
Comparative Analysis of IR Spectra
The most significant regions in the IR spectrum for differentiating between the isomers of 1,4-Dimethylcyclohexanol are the O-H stretching region, the C-O stretching region, and the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions sensitive to the molecule's overall geometry.
Key Spectral Differences:
-
O-H Stretching Vibration (approx. 3600-3200 cm⁻¹): Both isomers are expected to show a broad, strong absorption band in this region, characteristic of the hydrogen-bonded hydroxyl group. The precise shape and position of this band can be influenced by the steric environment of the hydroxyl group, which differs between the cis (axial or equatorial OH) and trans (predominantly equatorial OH) conformers.
-
C-H Stretching Vibrations (approx. 3000-2850 cm⁻¹): Both isomers will exhibit strong absorptions in this region due to the stretching of the C-H bonds in the cyclohexane ring and the methyl groups.
-
C-O Stretching Vibration (approx. 1200-1000 cm⁻¹): The position of the C-O stretching band is sensitive to the axial or equatorial orientation of the hydroxyl group. Generally, an equatorial C-O bond absorbs at a slightly higher wavenumber than an axial C-O bond. Therefore, the trans isomer, with its predominantly equatorial hydroxyl group, is expected to show a C-O stretch at a higher frequency compared to the conformational average of the cis isomer.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure. The differences in symmetry and bond orientations between the cis and trans isomers will result in a distinct pattern of peaks in this region, allowing for their differentiation.
Quantitative Data Summary
The following table summarizes the key IR absorption frequencies for the analogous compounds, cis- and trans-4-methylcyclohexanol, which serve as a model for the expected absorptions of cis- and trans-1,4-Dimethylcyclohexanol.
| Vibrational Mode | cis-4-Methylcyclohexanol (cm⁻¹) | trans-4-Methylcyclohexanol (cm⁻¹) | Expected for cis-1,4-Dimethylcyclohexanol (cm⁻¹) | Expected for trans-1,4-Dimethylcyclohexanol (cm⁻¹) |
| O-H Stretch (broad) | ~3330 | ~3340 | ~3330 | ~3340 |
| C-H Stretch | 2920, 2850 | 2920, 2850 | 2950-2850 | 2950-2850 |
| CH₂ Bend (Scissoring) | ~1450 | ~1450 | ~1450 | ~1450 |
| C-O Stretch | ~1020 | ~1060 | Lower Wavenumber | Higher Wavenumber |
| Fingerprint Region Peaks | Multiple peaks | Multiple, distinct peaks | Unique Pattern | Unique Pattern |
Note: The data for 4-methylcyclohexanol isomers are derived from publicly available spectral databases. The expected values for this compound are inferred based on the established principles of IR spectroscopy.
Experimental Protocols
The following is a general protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid or liquid cyclohexanol (B46403) derivative.
Materials:
-
FTIR Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.
-
Sample of cis- or trans-1,4-Dimethylcyclohexanol.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on, and the ATR crystal is clean and free of any residues.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interferences from atmospheric carbon dioxide and water vapor.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. If the sample is a solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. The instrument's software will process the data and display the final transmittance or absorbance spectrum.
-
Data Processing: The resulting spectrum should be baseline-corrected, and the peaks should be labeled with their respective wavenumbers (cm⁻¹).
-
Cleaning: After the analysis, thoroughly clean the ATR crystal by removing the sample and wiping the crystal with a lint-free wipe soaked in a suitable solvent.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for differentiating between the cis and trans isomers of this compound using IR spectroscopy.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
Navigating the Separation of 1,4-Dimethylcyclohexanol Stereoisomers: A Comparative Guide to Chiral HPLC Method Validation
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral molecules is a cornerstone of ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative overview of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 1,4-Dimethylcyclohexanol stereoisomers. As a molecule with two stereocenters, this compound exists as cis and trans diastereomers. The cis isomer is an achiral meso compound, while the trans isomer exists as a pair of enantiomers. The accurate quantification of these enantiomers is critical.
This publication details and contrasts two robust chiral HPLC methods, hereafter referred to as Method A and Method B, employing different chiral stationary phases (CSPs) to achieve enantioseparation of trans-1,4-Dimethylcyclohexanol. The validation of these methods is presented in accordance with industry-standard guidelines, focusing on parameters such as linearity, accuracy, precision, and limits of detection and quantitation.
Comparative Analysis of Chiral HPLC Methods
The selection of an appropriate chiral stationary phase is paramount in developing a successful enantioselective separation. Here, we compare a polysaccharide-based CSP (Method A), known for its broad applicability, with a protein-based CSP (Method B), which offers a different and often complementary separation mechanism.
Table 1: Performance Comparison of Method A and Method B for the Enantioseparation of trans-1,4-Dimethylcyclohexanol
| Validation Parameter | Method A: Polysaccharide-Based CSP | Method B: Protein-Based CSP | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 150 | Dependent on intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | < 1.5% | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | < 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.50 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.75 | 1.5 | Reportable |
| Resolution (Rs) | > 2.0 | > 1.8 | Rs > 1.5 |
| Selectivity (α) | 1.25 | 1.18 | α > 1.1 |
In-Depth Experimental Protocols
Reproducibility and robustness are hallmarks of a well-validated analytical method. The following section provides a detailed methodology for the validation of Method A.
Method A: Polysaccharide-Based Chiral Stationary Phase
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Validation Protocol:
-
System Suitability: A solution containing the cis and trans isomers of this compound is injected six times. The resolution between the enantiomers of the trans isomer and the tailing factor for each peak are monitored.
-
Specificity: Blank solvent, a solution of the cis isomer, and a solution of the racemic trans isomer are injected to demonstrate that there are no interfering peaks at the retention times of the enantiomers.
-
Linearity: A series of at least five concentrations of the racemic trans-1,4-Dimethylcyclohexanol standard, ranging from the LOQ to 150% of the target concentration, are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration for each enantiomer.
-
Accuracy: The accuracy is determined by analyzing samples of a known concentration (spiked samples) at three different concentration levels covering the specified range. The percentage recovery for each enantiomer is calculated.
-
Precision:
-
Repeatability (Intraday Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.
-
Intermediate Precision (Interday Precision): The repeatability assay is performed on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Visualizing the Validation Workflow
A systematic workflow is crucial for the comprehensive validation of any analytical method. The following diagram illustrates the logical progression of experiments in a chiral HPLC method validation.
Safety Operating Guide
Proper Disposal of 1,4-Dimethylcyclohexanol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 1,4-Dimethylcyclohexanol, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this compound is not classified as a dangerous good for transport, it should be handled with the care appropriate for a laboratory chemical, recognizing the potential hazards inherent in similar alcoholic compounds.
Immediate Safety and Logistical Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of key safety and handling information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Implications for Disposal |
| Molecular Formula | C8H16O | Indicates an organic alcohol. |
| Molecular Weight | 128.21 g/mol | - |
| Appearance | Colorless liquid or solid | Physical state will affect handling for disposal. |
| Solubility in Water | 11 g/L at 25°C[1] | Although slightly soluble, do not dispose of down the drain. |
| Flammability | Combustible liquid[2] | Must be kept away from ignition sources and disposed of as flammable waste. |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects[2] | Prohibits disposal into the sanitary sewer system to prevent environmental contamination. |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and mandatory disposal route for this compound is collection by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain. Intentional dilution to circumvent regulations is illegal and environmentally irresponsible.
1. Waste Identification and Segregation:
-
Waste Stream: Classify this compound waste as a non-halogenated organic solvent waste .
-
Segregation: It is crucial to segregate this waste from other chemical waste streams to avoid dangerous reactions. Do not mix with:
-
Oxidizing agents (e.g., nitric acid, perchloric acid, bleach)
-
Strong acids (e.g., sulfuric acid, hydrochloric acid)
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)
-
Halogenated organic waste
-
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, chemically compatible waste container. The container should be in good condition, with a tightly sealing screw cap. It is best practice to use a container provided by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". If mixed with other compatible non-halogenated solvents, list all components and their approximate percentages. The date of waste accumulation should also be clearly marked.
-
Filling the Container:
-
Add the this compound waste to the designated container in a fume hood.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste. A funnel left in the opening is not considered a closed container.
-
3. Storage of Waste Container:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, away from heat and ignition sources.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year, but subject to institutional policy), contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal contractor.
-
Documentation: Complete any required waste pickup forms or documentation as per your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Dimethylcyclohexanol (CAS No. 5402-28-8). Given the limited availability of a specific Safety Data Sheet (SDS), a conservative, risk-based approach is mandatory to ensure personnel safety. This document synthesizes available data for structurally similar compounds and adheres to general laboratory safety principles.
Chemical and Physical Properties
This compound is a cyclic alcohol with the molecular formula C8H16O.[1][2] It is characterized by a cyclohexane (B81311) ring with two methyl groups at the 1 and 4 positions and a hydroxyl group, which gives it alcohol-like properties.[1] It is typically a colorless to pale yellow liquid with limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1][2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility in Water | 11 g/L at 25°C (Slightly soluble) | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure via inhalation, dermal contact, and ocular contact. The following table summarizes the recommended PPE.
| Exposure Route | Required PPE | Rationale & Specifications |
| Inhalation | Certified Chemical Fume Hood | All handling of this compound, especially when heating or agitating, must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3] |
| Respiratory Protection | For situations with a potential for exposure outside of a fume hood, such as a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5] | |
| Dermal | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[3] For prolonged contact or when handling larger quantities, consider double gloving.[3] Gloves should be inspected before use and changed immediately if contaminated. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[3] For procedures with a high risk of splashing, a disposable gown over the lab coat is recommended.[3] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[3] | |
| Ocular | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[3] |
| Face Shield | A full-face shield worn over safety goggles is required when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound during typical laboratory operations.
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.[3]
-
Assemble all necessary equipment (e.g., glassware, stir plates, pipettes) inside the hood before starting.
-
Don all required PPE as specified in the table above.
2. Dispensing the Compound:
-
Perform this task within the fume hood.
-
Use dedicated, clearly labeled equipment.
-
Handle the container with care to avoid splashes.
-
Carefully transfer the desired amount into a suitable container.
-
Immediately and securely close the primary container after dispensing.
3. Solution Preparation:
-
Add solvent to the container with this compound using a pipette or syringe to minimize splashing.[3]
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure proper ventilation.
4. Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Dispose of all contaminated disposable materials as hazardous waste.[3]
-
Wash hands and any exposed skin thoroughly after handling.[4][7]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Unused solutions or rinseates should be collected in a sealed, properly labeled hazardous waste container.[3] The container should be compatible with the chemical.
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[3]
-
Empty Containers:
-
If residual chemical cannot be removed, the container must be disposed of as hazardous waste.[8]
-
If the container can be safely triple-rinsed with a suitable solvent, the rinsate must be collected and disposed of as hazardous chemical waste.[8] After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it in the general trash or appropriate recycling.[8]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS 5402-28-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
